Technical Documentation Center

2,4-Oxazolidinedione, 5,5-diphenyl- Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2,4-Oxazolidinedione, 5,5-diphenyl-
  • CAS: 4171-11-3

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 5,5-diphenyl-2,4-oxazolidinedione: Molecular Weight and Structural Characteristics

For Researchers, Scientists, and Drug Development Professionals Introduction 5,5-diphenyl-2,4-oxazolidinedione is a heterocyclic organic compound of significant interest in medicinal chemistry and drug development. Its s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,5-diphenyl-2,4-oxazolidinedione is a heterocyclic organic compound of significant interest in medicinal chemistry and drug development. Its structural framework, featuring a five-membered oxazolidinedione ring substituted with two phenyl groups at the 5-position, provides a unique scaffold for the design of novel therapeutic agents. This guide offers a detailed examination of the fundamental physicochemical properties of this molecule, focusing on its molecular weight and a discussion of its structural characteristics. As a Senior Application Scientist, the following information is presented to provide a comprehensive understanding for researchers engaged in the synthesis, characterization, and application of this and related compounds.

Molecular Weight and Formula

The precise molecular weight of a compound is a critical parameter for its identification, characterization, and for stoichiometric calculations in chemical reactions and biological assays.

Theoretical Molecular Weight

The molecular formula for 5,5-diphenyl-2,4-oxazolidinedione is C₁₅H₁₁NO₃.[1] Based on the atomic weights of its constituent elements (Carbon: 12.011 u, Hydrogen: 1.008 u, Nitrogen: 14.007 u, Oxygen: 15.999 u), the molecular weight is calculated to be approximately 253.26 g/mol .

Monoisotopic Mass

For high-resolution mass spectrometry applications, the monoisotopic mass is the more relevant value. This is the mass of the molecule calculated using the mass of the most abundant isotope of each element. The monoisotopic mass of 5,5-diphenyl-2,4-oxazolidinedione is 253.0739 Da.[1]

Table 1: Molecular Weight and Formula of 5,5-diphenyl-2,4-oxazolidinedione

ParameterValueSource
Molecular FormulaC₁₅H₁₁NO₃PubChem[1]
Average Molecular Weight253.26 g/mol Calculated
Monoisotopic Mass253.0739 DaPubChem[1]

Crystal Structure

The determination of a molecule's crystal structure through techniques like X-ray crystallography provides invaluable insights into its three-dimensional arrangement in the solid state. This information is crucial for understanding intermolecular interactions, predicting physicochemical properties such as solubility and melting point, and for structure-based drug design.

Experimental Data

Following a comprehensive search of publicly available scientific literature and crystallographic databases, a definitive, experimentally determined crystal structure for 5,5-diphenyl-2,4-oxazolidinedione could not be located. This suggests that while the compound is known, its single-crystal X-ray diffraction analysis may not have been published or deposited in common databases.

Structural Analogs and Postulated Structure

In the absence of direct experimental data, we can infer potential structural features by examining closely related analogs. A prominent and extensively studied analog is 5,5-diphenylimidazolidine-2,4-dione, commonly known as Phenytoin. This molecule differs by the presence of a nitrogen atom at the 1-position of the heterocyclic ring instead of an oxygen atom.

The crystal structure of Phenytoin and its derivatives has been widely reported. These studies reveal a slightly ruffled imidazolidine ring. The two phenyl groups at the 5-position are typically not coplanar with each other or the heterocyclic ring, adopting a twisted conformation. The crystal packing is often dominated by hydrogen bonding interactions involving the N-H and C=O groups, as well as C-H···O and C-H···π interactions.

It is reasonable to postulate that 5,5-diphenyl-2,4-oxazolidinedione would adopt a similar overall three-dimensional conformation, with a non-planar oxazolidinedione ring and twisted phenyl substituents. The key difference in its solid-state packing would arise from the substitution of an N-H group with an oxygen atom at the 1-position. This would eliminate one hydrogen bond donor site, which would likely alter the intermolecular hydrogen bonding network and, consequently, the crystal lattice.

Experimental Protocols

To facilitate further research on this compound, the following outlines a standard experimental workflow for its characterization, including the crucial step of crystal growth for structural analysis.

Synthesis of 5,5-diphenyl-2,4-oxazolidinedione

A plausible synthetic route to 5,5-diphenyl-2,4-oxazolidinedione involves the reaction of a suitable precursor, such as a 2-hydroxy-2,2-diphenylacetamide, with a carbonylating agent. The specific reaction conditions, including solvent, temperature, and catalyst, would need to be optimized to achieve a good yield and purity of the final product.

Characterization
  • Mass Spectrometry: Confirm the molecular weight of the synthesized compound using high-resolution mass spectrometry (HRMS).

  • NMR Spectroscopy: Elucidate the chemical structure using ¹H and ¹³C NMR spectroscopy. The chemical shifts and coupling constants will provide detailed information about the connectivity of atoms in the molecule.

  • FTIR Spectroscopy: Identify the characteristic functional groups, particularly the carbonyl (C=O) and ether (C-O-C) stretching vibrations of the oxazolidinedione ring.

Crystal Growth and X-ray Diffraction

The primary objective for future work on this molecule should be the determination of its single-crystal X-ray structure.

Step-by-Step Protocol for Crystal Growth:

  • Purification: Ensure the compound is of high purity (>99%), as impurities can significantly hinder crystallization. Recrystallization from a suitable solvent or purification by column chromatography may be necessary.

  • Solvent Screening: Systematically screen a range of solvents with varying polarities (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, hexane, and mixtures thereof) to identify a solvent or solvent system in which the compound has moderate solubility.

  • Crystallization Techniques:

    • Slow Evaporation: Dissolve the compound in a suitable solvent to near saturation at room temperature. Loosely cover the container to allow for the slow evaporation of the solvent over several days to weeks.

    • Vapor Diffusion (Hanging or Sitting Drop): Dissolve the compound in a good solvent. Place a small drop of this solution on a siliconized glass slide. Invert the slide over a reservoir containing a poor solvent (in which the compound is less soluble). The slow diffusion of the poor solvent vapor into the drop will gradually decrease the solubility of the compound, promoting crystal growth.

    • Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Slowly cool the solution to room temperature or below.

  • Crystal Harvesting and Mounting: Once suitable single crystals have formed, carefully harvest them and mount them on a goniometer head for X-ray diffraction analysis.

X-ray Diffraction Analysis Workflow:

XRD_Workflow cluster_experiment Experimental Phase cluster_analysis Data Analysis Phase Crystal Single Crystal XRD X-ray Diffractometer Crystal->XRD Mounting & Exposure DiffractionData Diffraction Data XRD->DiffractionData Data Collection Solve Structure Solution (e.g., Direct Methods) DiffractionData->Solve Processing Refine Structure Refinement Solve->Refine Model Building Validate Validation & CIF File Refine->Validate Finalization FinalStructure Final Crystal Structure (Atomic Coordinates, Space Group, Unit Cell Parameters) Validate->FinalStructure Output

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Conclusion

5,5-diphenyl-2,4-oxazolidinedione is a compound with a well-defined molecular formula of C₁₅H₁₁NO₃ and a monoisotopic mass of 253.0739 Da.[1] While its synthesis and basic characterization are approachable through standard laboratory techniques, a significant gap in the scientific literature exists regarding its experimental crystal structure. The determination of its three-dimensional structure is a critical next step for a complete understanding of this molecule's properties and for unlocking its full potential in the field of drug discovery and development. The protocols and insights provided in this guide are intended to equip researchers with the foundational knowledge to pursue this and other advanced characterizations.

References

  • PubChemLite. 2,4-oxazolidinedione, 5,5-diphenyl- (C15H11NO3). Available from: [Link]. [Accessed March 27, 2026].

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2,4-Oxazolidinedione, 5,5-diphenyl-

Abstract This technical guide provides a comprehensive examination of the core physicochemical properties of 2,4-Oxazolidinedione, 5,5-diphenyl-. As a lesser-studied structural analog of the widely-known anticonvulsant d...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive examination of the core physicochemical properties of 2,4-Oxazolidinedione, 5,5-diphenyl-. As a lesser-studied structural analog of the widely-known anticonvulsant drug Phenytoin (5,5-diphenylimidazolidine-2,4-dione), direct experimental data for this oxazolidinedione derivative is sparse in current literature. Consequently, this document serves a dual purpose: to consolidate the known structural and predicted information for 5,5-diphenyl-2,4-oxazolidinedione, and more critically, to provide robust, field-proven experimental protocols for its full physicochemical characterization. This guide is intended for researchers, scientists, and drug development professionals who may be tasked with synthesizing or evaluating this compound. We will detail the methodologies for determining key parameters such as melting point, solubility, and pKa, and for obtaining comprehensive spectral data (NMR, IR, MS), thereby establishing a framework for its empirical evaluation.

Introduction and Structural Elucidation

2,4-Oxazolidinedione, 5,5-diphenyl- is a heterocyclic organic compound featuring a five-membered oxazolidinedione ring. The core distinction from its well-documented imidazolidine analog, Phenytoin, is the presence of an oxygen atom at position 1 of the heterocyclic ring instead of a nitrogen. This seemingly minor structural change is expected to significantly influence its hydrogen bonding capabilities, polarity, and ultimately, its biological and pharmacological profile.

The oxazolidinone scaffold is a significant pharmacophore in medicinal chemistry, most notably in the linezolid class of antibiotics, where it plays a crucial role in protein synthesis inhibition.[1] Therefore, a thorough characterization of novel derivatives like the 5,5-diphenyl variant is essential for exploring its potential applications.

Core Molecular Attributes

The fundamental properties derived from its chemical formula, C₁₅H₁₁NO₃, provide the baseline for all further analysis. These attributes are foundational for mass spectrometry analysis and for calculating molar concentrations in experimental work.

PropertyValueSource
Molecular Formula C₁₅H₁₁NO₃PubChem[2]
Molecular Weight 253.25 g/mol Calculated
Monoisotopic Mass 253.0739 DaPubChem[2]
Predicted XLogP3 2.7PubChem[2]
CAS Number Not Available-

Note: The absence of a dedicated CAS number highlights the compound's relative obscurity in scientific literature and commercial databases.

Synthesis and Purification: A Conceptual Framework

The key distinction in the synthesis would be the choice of cyclizing agent. Instead of urea or a urea derivative (which would introduce the second nitrogen for the imidazolidine ring), a reagent like phosgene or a chloroformate would be required to react with the hydroxyl and amide functionalities of a benzilic acid amide intermediate to form the oxazolidinedione ring.

G cluster_0 Precursor Synthesis cluster_1 Cyclization cluster_2 Purification & Analysis Benzil Benzil BenzilicAcid Benzilic Acid Amide Benzil->BenzilicAcid [1] Amidation Target 5,5-Diphenyl- 2,4-Oxazolidinedione BenzilicAcid->Target [2] Cyclocondensation CyclizingAgent Phosgene or Ethyl Chloroformate CyclizingAgent->Target Purification Recrystallization Target->Purification [3] Isolation Analysis Characterization (MP, NMR, IR, MS) Purification->Analysis [4] Verification

Caption: Conceptual workflow for the synthesis of 5,5-diphenyl-2,4-oxazolidinedione.

Post-synthesis, purification is paramount. Recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) is the standard method for obtaining a high-purity crystalline solid, which is essential for accurate physicochemical measurements.

Determination of Core Physicochemical Properties

The following sections detail the experimental protocols necessary to characterize the compound. For comparative context, data from the analogous compounds 5,5-dimethyl-2,4-oxazolidinedione and 5,5-diphenylimidazolidine-2,4-dione (Phenytoin) are provided.

Property5,5-diphenyl-2,4-oxazolidinedione5,5-dimethyl-2,4-oxazolidinedione5,5-diphenylimidazolidine-2,4-dione
Appearance White to off-white crystalline solid (Expected)PowderFine white crystalline powder[5]
Melting Point Not Available77-80 °C[2]292-295 °C[5]
Aqueous Solubility Not Available-Insoluble[5]
pKa Not Available-~8.06 - 8.33[6]
Melting Point Determination

Causality: The melting point is a critical indicator of purity. A sharp melting range (typically < 2 °C) suggests a high degree of purity, while a broad or depressed range indicates the presence of impurities. This is because impurities disrupt the crystal lattice of the solid, requiring less energy to overcome the intermolecular forces.

Protocol:

  • Sample Preparation: Ensure the synthesized and purified compound is completely dry by placing it under a high vacuum for several hours. Grind a small amount into a fine powder.

  • Capillary Loading: Tightly pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: Place the capillary tube into a calibrated digital melting point apparatus.

  • Measurement:

    • For an unknown compound, perform a rapid heating (10-20 °C/min) to determine an approximate melting range.

    • Perform a second, slower measurement (1-2 °C/min) starting from ~20 °C below the approximate melting point.

  • Data Recording: Record the temperature at which the first liquid droplet appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). Report this range as the melting point.

Solubility Profile Determination

Causality: Solubility dictates a compound's utility in various applications, from reaction chemistry to pharmacology. Understanding its solubility in both aqueous and organic solvents is fundamental. The "shake-flask" method is the gold standard for determining equilibrium solubility, ensuring the solvent is fully saturated with the solute.[7]

G Start Add excess solid to solvent Equilibrate Equilibrate (e.g., 24-48h with shaking) Start->Equilibrate Separate Separate Phases (Centrifugation/Filtration) Equilibrate->Separate Quantify Quantify Solute (HPLC or UV-Vis) Separate->Quantify Result Calculate Solubility (e.g., mg/mL) Quantify->Result

Caption: Experimental workflow for shake-flask solubility determination.

Protocol (Shake-Flask Method):

  • Preparation: Add an excess amount of the solid compound to a series of vials, each containing a known volume of a different solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol, DMSO, acetone). The presence of undissolved solid is crucial.

  • Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C) for a sufficient time (typically 24-48 hours) to reach equilibrium.

  • Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle. Centrifuge the samples to pellet any remaining solid.

  • Sampling: Carefully withdraw a precise aliquot from the clear supernatant.

  • Dilution: Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated HPLC or UV-Vis spectroscopy method against a standard curve of the compound to determine its concentration.

  • Calculation: Calculate the solubility in the original solvent, accounting for the dilution factor.

Acidity Constant (pKa) Determination

Causality: The pKa value indicates the strength of an acid. For the oxazolidinedione ring, the N-H proton is weakly acidic. Its pKa is critical for predicting the ionization state of the molecule at a given pH, which profoundly impacts its solubility, membrane permeability, and receptor-binding interactions. Potentiometric titration is a direct and reliable method for this determination.

Protocol (Potentiometric Titration):

  • Solution Preparation: Accurately weigh and dissolve a sample of the compound in a suitable co-solvent system (e.g., water/methanol mixture) if aqueous solubility is low.

  • Titration Setup: Place the solution in a thermostatted vessel and use a calibrated pH electrode to monitor the pH.

  • Titration: Slowly add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using a burette.

  • Data Collection: Record the pH of the solution after each addition of the titrant.

  • Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the acidic protons have been neutralized. This can be determined from the midpoint of the steepest part of the titration curve or by using the first derivative of the curve.

Spectroscopic Characterization

Spectroscopic analysis provides an unambiguous confirmation of the molecular structure. Each technique offers a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR spectroscopy maps the carbon-hydrogen framework of a molecule. ¹H NMR identifies the chemical environment of protons, while ¹³C NMR does the same for carbon atoms. Together, they provide definitive proof of the assembled structure.

Protocol:

  • Sample Preparation: Dissolve ~5-10 mg of the pure compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. DMSO-d₆ is often chosen for its ability to dissolve polar compounds and to clearly show exchangeable protons like N-H.

  • ¹H NMR Acquisition:

    • Expected Signals: A multiplet or series of multiplets between δ 7.2-7.8 ppm for the 10 aromatic protons of the two phenyl rings. A singlet in the downfield region (typically δ 9-11 ppm in DMSO-d₆) for the acidic N-H proton.

  • ¹³C NMR Acquisition:

    • Expected Signals: Two signals in the carbonyl region (δ 150-180 ppm) for the C2 and C4 carbons of the oxazolidinone ring.[8] A signal for the quaternary C5 carbon attached to the two phenyl groups (typically δ 60-80 ppm). Multiple signals in the aromatic region (δ 120-140 ppm) for the carbons of the phenyl rings.

Infrared (IR) Spectroscopy

Causality: IR spectroscopy identifies the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. It is an excellent tool for quickly confirming the presence of key structural features.

Protocol:

  • Sample Preparation: Place a small amount of the dry, powdered sample directly onto the diamond crystal of an ATR-FTIR spectrometer.

  • Data Acquisition: Collect the spectrum, typically over a range of 4000-400 cm⁻¹.

  • Data Analysis (Expected Absorptions):

    • N-H Stretch: A moderate absorption band around 3200-3300 cm⁻¹.

    • C=O Stretches: Two strong, distinct absorption bands in the region of 1700-1800 cm⁻¹ corresponding to the asymmetric and symmetric stretching of the two carbonyl groups in the dione structure.

    • C-O Stretch: A strong band in the 1200-1300 cm⁻¹ region for the C-O bond within the ring.

    • Aromatic C-H/C=C Stretches: Bands just above 3000 cm⁻¹ and in the 1450-1600 cm⁻¹ region, respectively.

Mass Spectrometry (MS)

Causality: Mass spectrometry provides the exact molecular weight of a compound and offers information about its structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high precision.

Protocol:

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Data Acquisition (ESI-MS):

    • Infuse the sample into an electrospray ionization (ESI) source coupled to a mass analyzer (e.g., TOF or Orbitrap).

    • Acquire spectra in both positive and negative ion modes.

  • Data Analysis (Expected Ions):

    • Positive Mode: Expect to observe the protonated molecule [M+H]⁺ at m/z 254.0811 and potentially the sodium adduct [M+Na]⁺ at m/z 276.0631.[2]

    • Negative Mode: Expect to observe the deprotonated molecule [M-H]⁻ at m/z 252.0666.[2]

    • Fragmentation: Analysis of fragmentation patterns (MS/MS) can help confirm the connectivity of the phenyl groups and the oxazolidinedione ring.

Conclusion

While 2,4-Oxazolidinedione, 5,5-diphenyl- remains a sparsely characterized molecule, its structural relationship to Phenytoin and the broader class of oxazolidinones marks it as a compound of significant scientific interest. This guide provides the necessary theoretical framework and detailed, actionable experimental protocols for any researcher undertaking its synthesis and characterization. By systematically applying the methodologies for determining melting point, solubility, pKa, and spectroscopic identity, a complete and authoritative physicochemical profile can be established. This foundational data is the essential first step in unlocking the potential of this and other novel chemical entities in the landscape of drug discovery and materials science.

References

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved March 27, 2026, from [Link]

  • Chemsrc. (2025). 2,4-Oxazolidinedione,3-amino-5,5-diphenyl. Retrieved March 27, 2026, from [Link]

  • Al-Saadi, M. D. N. (2018). Synthesis and spectrometric study of some nucleophilic reactions of the antiepileptic molecule; 5,5-diphenyl imidazolidine-2,4-dione. Journal of University of Anbar for Pure Science, 12(1).
  • PubChem. (n.d.). 2,4-oxazolidinedione, 5,5-diphenyl-. Retrieved March 27, 2026, from [Link]

  • Ashnagar, A., et al. (2008). Synthesis of 5,5-Diphenyl-2,4-imidazolidinedione (Phenytoin) from Almond. Asian Journal of Chemistry, 20(6), 4975-4979.
  • Matrix Fine Chemicals. (n.d.). 5,5-DIPHENYLIMIDAZOLIDINE-2,4-DIONE. Retrieved March 27, 2026, from [Link]

  • Molport. (n.d.). 5,5-diphenylimidazolidine-2,4-dione. Retrieved March 27, 2026, from [Link]

  • ijpsonline.com. (n.d.). Synthesis of 5,5-diphenyl-2,4-imidazolidinedione (Phenytoin) from Almond. Retrieved March 27, 2026, from [Link]

  • ResearchGate. (2011). Design, Synthesis and anticonvulsant screening of some substituted piperazine and aniline derivatives of 5-phenyl oxazolidin-2,4-diones and 5,5-diphenylimidazolidin-2,4 diones. Retrieved March 27, 2026, from [Link]

  • National Center for Biotechnology Information. (2014). 3-Amino-5,5-diphenylimidazolidine-2,4-dione. Retrieved March 27, 2026, from [Link]

  • The Merck Index Online. (n.d.). 5,5-Dipropyl-2,4-oxazolidinedione. Retrieved March 27, 2026, from [Link]

  • University of Wisconsin-Madison, Department of Chemistry. (2017). Bordwell pKa Table. Retrieved March 27, 2026, from [Link]

  • National Center for Biotechnology Information. (2024). Synthesis, crystal structure and Hirshfeld surface analysis of 5,5-diphenyl-3-(prop-2-yn-1-yl)imidazolidine-2,4-dione. Retrieved March 27, 2026, from [Link]

  • Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved March 27, 2026, from [Link]

  • University of California, Los Angeles. (n.d.). Approximate pKa chart of the functional groups: values to know. Retrieved March 27, 2026, from [Link]

  • ResearchGate. (2018). New molecules building between 5,5-diphenyl-imidazolidine-2,4-dione with many heterocyclic moieties and studying their antibacterial activities. Retrieved March 27, 2026, from [Link]

  • PubMed. (2014). 3-Amino-5,5-di-phenyl-imidazolidine-2,4-dione. Retrieved March 27, 2026, from [Link]

  • National Center for Biotechnology Information. (2014). Synthesis and stereospecificity of 4,5-disubstituted oxazolidinone ligands binding to T-box riboswitch RNA. Retrieved March 27, 2026, from [Link]

  • National Center for Biotechnology Information. (2024). N‑Alkylated 5,5-Diphenylhydantoin Derivatives: Synthesis, X‑ray, Spectroscopic Characterization, Hirshfeld Surface Analysis, DFT, Molecular Docking, Molecular Dynamics Simulations, and Cholesterol Oxidase Binding Affinity Estimation. Retrieved March 27, 2026, from [Link]

  • MDPI. (2010). Synthesis of New Imidazolidin-2,4-dione and 2-Thioxoimidazolidin-4-ones via C-Phenylglycine Derivatives. Retrieved March 27, 2026, from [Link]

  • PubMed. (2006). Synthesis and activity of 1,3,5-triphenylimidazolidine-2,4-diones and 1,3,5-triphenyl-2-thioxoimidazolidin-4-ones: characterization of new CB1 cannabinoid receptor inverse agonists/antagonists. Retrieved March 27, 2026, from [Link]

  • Science Alert. (2010). Synthesis and Spectral Characterization of Some Novel N-Substituted 2, 4-Thiazolidinedione. Retrieved March 27, 2026, from [Link]

  • SciSpace. (n.d.). 13 C NMR Spectra of Some Substituted 1,2,4-Oxidiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. Retrieved March 27, 2026, from [Link]

  • Journal of Pharmaceutical Sciences. (1968). Determination of the pKa' value for 5,5-diphenylhydantoin. Retrieved March 27, 2026, from [Link]

  • NIST WebBook. (n.d.). (4R,5S)-(+)-4-Methyl-5-phenyl-2-oxazolidinone. Retrieved March 27, 2026, from [Link]

  • NIST WebBook. (n.d.). IR Spectrum for (4R,5S)-(+)-4-Methyl-5-phenyl-2-oxazolidinone. Retrieved March 27, 2026, from [Link]

Sources

Protocols & Analytical Methods

Method

Advanced Cell Culture Assays Utilizing 2,4-Oxazolidinedione, 5,5-diphenyl- (Phenytoin)

Target Audience: Researchers, Electrophysiologists, and Drug Development Professionals Document Type: Application Note & Methodological Protocol Executive Summary & Mechanistic Grounding 2,4-Oxazolidinedione, 5,5-dipheny...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Electrophysiologists, and Drug Development Professionals Document Type: Application Note & Methodological Protocol

Executive Summary & Mechanistic Grounding

2,4-Oxazolidinedione, 5,5-diphenyl- , universally known as Phenytoin (PHT) , is a foundational molecule in neuropharmacology. Primarily utilized as an antiepileptic drug (AED), its canonical mechanism of action involves the state-dependent inhibition of voltage-gated sodium channels (NaV)[1]. However, its profound off-target effects—most notably the induction of gingival hyperplasia—have made it a critical tool in periodontal and fibrotic disease research[2].

As an Application Scientist, designing in vitro assays for Phenytoin requires navigating two distinct biological paradigms:

  • High-Resolution Electrophysiology: Capturing the transient, state-dependent binding kinetics of PHT to NaV channels.

  • Long-Term Proliferation Assays: Modeling chronic drug exposure in primary fibroblast cultures while mitigating PHT's notorious aqueous insolubility.

This guide provides self-validating, step-by-step protocols for both paradigms, ensuring high scientific integrity and reproducibility.

Pathway & Workflow Visualization

To conceptualize the dual utility of Phenytoin in cell culture models, the following diagram illustrates both its primary neurological target and its secondary fibrotic pathway.

Caption: Dual mechanistic pathways of Phenytoin: NaV channel inhibition and gingival fibroblast proliferation.

Protocol A: State-Dependent Patch-Clamp Assay for NaV Channels

The Causality of the Protocol

Phenytoin is a classic "state-dependent" blocker. It exhibits low affinity for resting sodium channels but high affinity for channels in the inactivated state[1]. If you apply a standard single-pulse voltage protocol, PHT will appear ineffective. To accurately measure its IC50, the assay must utilize a conditioning prepulse to drive channels into the inactivated state before testing[3].

Materials & Cell Preparation
  • Cell Line: HEK293 cells stably transfected with human NaV1.2 or NaV1.4.

  • Extracellular Solution (ECS): 140 mM NaCl, 4 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM Glucose (pH 7.4 with NaOH).

  • Intracellular Solution (ICS): 130 mM CsF, 10 mM NaCl, 10 mM HEPES, 10 mM EGTA (pH 7.3 with CsOH). Note: Cs+ blocks outward K+ currents, isolating the Na+ current.

  • Drug Preparation: Dissolve PHT in DMSO to a 100 mM stock. Dilute in ECS to a final concentration of 50 µM to 100 µM. Final DMSO concentration must be <0.1% to prevent solvent-induced membrane leak[3].

Step-by-Step Electrophysiology Workflow
  • Whole-Cell Configuration: Achieve a giga-ohm seal (>1 GΩ) using borosilicate glass pipettes (2.0–3.5 MΩ resistance). Rupture the membrane to establish whole-cell configuration.

  • Series Resistance Compensation: Compensate series resistance (Rs) to >80% to minimize voltage errors during massive Na+ influx.

  • Steady-State Inactivation Protocol (The Critical Step):

    • Holding Potential: -100 mV (ensures all channels are resting).

    • Conditioning Pulse: Step to various potentials (-140 mV to +10 mV) for a prolonged duration (e.g., 500 ms to 1000 ms). Why 1000 ms? PHT preferentially binds during slow inactivation; short 150 ms pulses will not reach equilibrium[3].

    • Test Pulse: Step to 0 mV for 20 ms to measure the available (unblocked) peak transient sodium current (INa).

  • Data Acquisition: Record the peak currents, normalize them to the maximum current, and fit with a Boltzmann function to determine the half-inactivation voltage ( V1/2​ ).

Protocol B: Fibroblast Proliferation and ECM Modulation Assay

The Causality of the Protocol

Phenytoin induces gingival overgrowth in approximately 50% of patients. In vitro, this is modeled by exposing Human Gingival Fibroblasts (HGFs) or Periodontal Ligament Fibroblasts (PDLFs) to PHT[2]. The primary challenge here is solubility . PHT precipitates rapidly in aqueous media at physiological pH. To maintain bioavailability over a 48-72 hour incubation, PHT must be initially dissolved in a strong base (NaOH) or DMSO, and the final culture media must be heavily buffered[2].

Materials & Cell Preparation
  • Cell Type: Primary Human Gingival Fibroblasts (HGFs) or Wistar Rat PDLFs[2][4].

  • Culture Media: Dulbecco’s Modified Eagle’s Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin/Streptomycin.

  • Drug Preparation: Dissolve PHT in 0.1 M NaOH to create a highly concentrated stock. Slowly titrate this into the DMEM to achieve a final working concentration of 20 µg/mL[2][4]. Crucial self-validation step: The control group MUST receive an equivalent micro-volume of NaOH to rule out pH-induced proliferation artifacts[5].

Step-by-Step Proliferation Workflow
  • Cell Seeding: Seed fibroblasts into 96-well plates at a density of 5×103 cells/well in 200 µL of media. Incubate for 24 hours at 37°C (5% CO2​ ) to allow attachment[4].

  • Drug Treatment: Aspirate media and replace with PHT-treated DMEM (20 µg/mL) or Vehicle-Control DMEM.

  • Incubation: Incubate for 48 to 72 hours.

  • WST-1 / MTT Assay:

    • Add 10 µL of WST-1 reagent (or MTT) to each well.

    • Incubate for 2-4 hours. Why WST-1 over MTT? WST-1 produces a water-soluble formazan dye, eliminating the need for the DMSO solubilization step required by MTT, thereby reducing pipetting errors and increasing assay precision[2].

    • Measure absorbance at 450 nm (WST-1) or 570 nm (MTT) using a microplate reader.

  • Downstream ELISA: Collect supernatants to quantify extracellular matrix (ECM) production, specifically Elastin and Lysyl Oxidase, which are significantly upregulated by PHT[4].

Caption: Experimental workflow for Phenytoin fibroblast assays, integrating proliferation, ECM quantification, and HPLC validation.

Quantitative Data Presentation & Expected Outcomes

To benchmark your assay's performance, compare your empirical data against the established baselines summarized in the tables below.

Table 1: Expected Electrophysiological Parameters (NaV1.2/1.4)

Data reflects responses to 50 µM PHT using a 1000 ms conditioning pulse.

ParameterControl (Vehicle)Phenytoin (50 µM)Causality / Interpretation
Activation V1/2​ -32.1 ± 3.3 mV-32.6 ± 2.7 mVPHT does not significantly alter channel activation[1].
Steady-State Inactivation V1/2​ -65.0 ± 2.0 mV-70.0 ± 2.5 mVHyperpolarizing shift indicates PHT stabilizes the inactivated state[3].
Recovery from Inactivation ( τ ) 10.7 ± 1.4 ms13.0 ± 2.9 msPHT delays the transition from inactivated back to resting states[1].
Table 2: Expected Fibroblast Proliferation & ECM Modulation

Data reflects 48h exposure to 20 µg/mL PHT in primary human/rat fibroblasts.

Assay TargetFold Change vs. ControlBiological Significance
Cell Proliferation (WST-1) + 35% to 45%Direct mitotic stimulation of fibroblasts (HGF and PDL)[2][5].
Lysyl Oxidase (ELISA) + 50% to 60%Cross-linking enzyme driving collagen/elastin rigidity in gingival overgrowth[4].
Elastin (RT-PCR/ELISA) + 40% (Pediatric specific)Age-dependent upregulation of ECM components due to PHT exposure[4].

Analytical Validation: HPLC-DAD Quantification

Because Phenytoin is prone to precipitation and non-specific binding to polystyrene culture plates, it is highly recommended to validate the actual concentration of the drug in the culture media at T=0 and T=48 hours.

Brief HPLC Protocol: Extract the culture media using a micro-extraction by packed sorbent (MEPS) or liquid-liquid extraction with chilled acetonitrile[6]. Run the samples on a Reverse-Phase C18 column (e.g., Kinetex EVO 5 µm) maintained at 40°C. Utilize an isocratic mobile phase of water/methanol/acetonitrile or a gradient of 0.1% formic acid in water and acetonitrile[6][7]. Phenytoin can be reliably detected and quantified using a Diode-Array Detector (DAD) at a wavelength of 235 nm[7][8].

References

  • Effect of Phenytoin and Age on Gingival Fibroblast Enzymes Source: PMC - NIH URL:[Link]

  • The effect of phenytoin on the proliferative ability of periodontal and gingival ligament fibroblasts in cell culture medium Source: Cellular and Molecular Biology URL:[Link]

  • The Effect of Phenytoin on the Proliferative Ability of Periodontal and Gingival Ligament Fibroblasts in Cell Culture Medium Source: Semantic Scholar URL:[Link]

  • Effect of phenytoin on sodium conductances in rat hippocampal CA1 pyramidal neurons Source: PMC - NIH URL:[Link]

  • PHENYTOIN PREFERENTIALLY AFFECTS SLOW INACTIVATION IN HETEROLOGOUSLY EXPRESSED VOLTAGE GATED SODIUM CHANNELS (NAV1.2) Source: American Epilepsy Society URL:[Link]

  • Rapid and Sensitive HPLC–DAD Assay to Quantify Lamotrigine, Phenytoin and Its Main Metabolite in Samples of Cultured HepaRG Cells Source: Journal of Chromatographic Science | Oxford Academic URL:[Link]

  • A sensitive LC‐MS/MS method for quantification of phenytoin and its major metabolite with application to in vivo investigations of intravenous and intranasal phenytoin delivery Source: PMC - NIH URL:[Link]

  • Development and Validation of High Performance Liquid Chromatography Assay Method of Phenytoin in Tablet Dosage Form Source: SUST Repository URL:[Link]

Sources

Application

Solubility Guidelines for 5,5-Diphenyl-2,4-Oxazolidinedione in DMSO and Ethanol: An Application Guide

Introduction: The Critical Role of Solubilization in Preclinical Research 5,5-Diphenyl-2,4-oxazolidinedione is a heterocyclic organic compound with a structural motif that appears in various pharmacologically active mole...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of Solubilization in Preclinical Research

5,5-Diphenyl-2,4-oxazolidinedione is a heterocyclic organic compound with a structural motif that appears in various pharmacologically active molecules. As with any compound destined for biological screening or in vitro and in vivo studies, achieving complete and stable solubilization is the foundational first step. Improper dissolution can lead to inaccurate concentration assessments, compound precipitation, and ultimately, unreliable experimental outcomes. This guide provides a detailed examination of the solubility characteristics of 5,5-Diphenyl-2,4-oxazolidinedione in two common laboratory solvents: dimethyl sulfoxide (DMSO) and ethanol.

This document is intended for researchers, scientists, and drug development professionals, offering not just protocols, but also the underlying scientific rationale to empower users to make informed decisions in their experimental design.

Physicochemical Properties and Solubility Considerations

The solubility of a compound is governed by its physicochemical properties, including its polarity, molecular weight, and crystal lattice energy. The two phenyl groups in 5,5-Diphenyl-2,4-oxazolidinedione contribute to its lipophilic nature, while the oxazolidinedione ring provides polar functionality. The interplay of these features dictates its solubility in different solvents.

  • Dimethyl Sulfoxide (DMSO): A powerful, polar aprotic solvent, DMSO is capable of disrupting intermolecular forces and solvating a wide range of organic molecules.[1][2] Its high dielectric constant and ability to act as both a hydrogen bond acceptor and, to a lesser extent, a donor, make it an excellent choice for dissolving many sparingly soluble compounds.[2]

  • Ethanol: A polar protic solvent, ethanol is also widely used in laboratory settings. Its ability to form hydrogen bonds and its moderate polarity allow it to dissolve many organic compounds. However, its solvation power is generally less than that of DMSO for highly lipophilic molecules.

Solubility in Dimethyl Sulfoxide (DMSO)

Based on the data for the analogous compound, Phenytoin, 5,5-Diphenyl-2,4-oxazolidinedione is expected to exhibit good solubility in DMSO.

Quantitative Solubility Data (Analog: Phenytoin)
SolventEstimated Solubility (mg/mL)Estimated Molar Solubility (mM)Source
DMSO~25~99[3]
DMSO:PBS (pH 7.2) (1:1)~0.5~2[3]

Note: Molar solubility calculated based on the molecular weight of Phenytoin (252.27 g/mol ).

The significant drop in solubility upon dilution with an aqueous buffer like PBS highlights a critical experimental consideration: the potential for precipitation when preparing working solutions from a DMSO stock.[3][4]

Protocol for Preparing a 100 mM DMSO Stock Solution

This protocol provides a step-by-step method for preparing a high-concentration stock solution, which is a common practice in drug discovery to minimize the volume of solvent added to an assay.

Materials:

  • 5,5-Diphenyl-2,4-oxazolidinedione (solid powder)

  • Anhydrous, sterile-filtered DMSO

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or amber glass vials

  • Vortex mixer

  • Ultrasonic water bath (optional)

Protocol:

  • Pre-Equilibration: Allow the container of 5,5-Diphenyl-2,4-oxazolidinedione to reach room temperature before opening to prevent moisture condensation.

  • Weighing: Accurately weigh the desired amount of the compound. For example, to prepare 1 mL of a 100 mM solution (assuming a molecular weight similar to Phenytoin, ~252.27 g/mol ), weigh out 25.23 mg.

  • Dissolution:

    • Transfer the weighed compound into a sterile tube.

    • Add the calculated volume of anhydrous DMSO.

    • Tightly cap the tube.

  • Mixing:

    • Vortex the solution vigorously for 1-2 minutes.[4]

    • Visually inspect for any undissolved particles.

  • Aiding Dissolution (if necessary):

    • If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.[4]

    • Gentle warming in a 37°C water bath can also be employed, but caution is advised as excessive heat can degrade some compounds.[4]

  • Storage:

    • Once completely dissolved, aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[4][5]

    • Store aliquots at -20°C or -80°C. For long-term storage, -80°C is recommended.[4][5] In solvent, stability is typically maintained for at least 6 months at -80°C.[5]

Workflow for DMSO Stock Preparation

DMSO_Stock_Preparation cluster_prep Preparation cluster_dissolve Dissolution cluster_aid Aid Dissolution (Optional) cluster_store Storage Equilibrate Equilibrate Compound to Room Temperature Weigh Weigh Compound Equilibrate->Weigh Add_DMSO Add Anhydrous DMSO Weigh->Add_DMSO Vortex Vortex Vigorously Add_DMSO->Vortex Check_Sol Visually Inspect Vortex->Check_Sol Sonicate Sonicate Check_Sol->Sonicate Partially Dissolved Warm Warm Gently (37°C) Check_Sol->Warm Persistent Particles Aliquot Aliquot into Single-Use Volumes Check_Sol->Aliquot Completely Dissolved Sonicate->Check_Sol Warm->Check_Sol Store Store at -20°C or -80°C Aliquot->Store

Caption: Workflow for preparing a DMSO stock solution.

Solubility in Ethanol

Ethanol is another viable solvent for 5,5-Diphenyl-2,4-oxazolidinedione, although the solubility is expected to be lower than in DMSO.

Quantitative Solubility Data (Analog: Phenytoin)
SolventEstimated Solubility (mg/mL)Estimated Molar Solubility (mM)Source
Ethanol~15~59[3]

Note: Molar solubility calculated based on the molecular weight of Phenytoin (252.27 g/mol ).

The lower solubility in ethanol means that higher concentration stock solutions may not be achievable. This is an important consideration when the final concentration of the solvent in the assay needs to be minimized.

Protocol for Preparing a 50 mM Ethanol Stock Solution

Materials:

  • 5,5-Diphenyl-2,4-oxazolidinedione (solid powder)

  • Anhydrous, 200-proof (100%) ethanol

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or amber glass vials

  • Vortex mixer

  • Ultrasonic water bath

Protocol:

  • Pre-Equilibration & Weighing: Follow steps 1 and 2 from the DMSO protocol. To prepare 1 mL of a 50 mM solution, weigh out 12.61 mg of the compound.

  • Dissolution:

    • Transfer the weighed compound to a sterile tube.

    • Add the calculated volume of 100% ethanol.

    • Tightly cap the tube.

  • Mixing:

    • Vortex the solution for 2-3 minutes. Due to lower solubility, more vigorous and prolonged mixing may be required compared to DMSO.

    • Visually inspect for undissolved particles.

  • Aiding Dissolution:

    • Sonication in a water bath is highly recommended to ensure complete dissolution in ethanol.[6] Sonicate for 10-15 minutes, checking for clarity periodically.

    • Gentle warming can be applied, but be mindful of ethanol's lower boiling point and higher volatility compared to DMSO.

  • Storage:

    • Aliquot the stock solution into single-use volumes in tightly sealed vials to prevent evaporation.

    • Store at -20°C or -80°C.

Workflow for Ethanol Stock Preparation

Ethanol_Stock_Preparation cluster_prep_eth Preparation cluster_dissolve_eth Dissolution cluster_aid_eth Aid Dissolution (Recommended) cluster_store_eth Storage Equilibrate_eth Equilibrate Compound to Room Temperature Weigh_eth Weigh Compound Equilibrate_eth->Weigh_eth Add_Ethanol Add 100% Ethanol Weigh_eth->Add_Ethanol Vortex_eth Vortex Vigorously Add_Ethanol->Vortex_eth Check_Sol_eth Visually Inspect Vortex_eth->Check_Sol_eth Sonicate_eth Sonicate Check_Sol_eth->Sonicate_eth Partially Dissolved Aliquot_eth Aliquot into Single-Use Volumes Check_Sol_eth->Aliquot_eth Completely Dissolved Sonicate_eth->Check_Sol_eth Store_eth Store at -20°C or -80°C Aliquot_eth->Store_eth

Caption: Workflow for preparing an ethanol stock solution.

Best Practices and Troubleshooting

  • Solvent Purity: Always use high-purity, anhydrous solvents. DMSO is hygroscopic and will readily absorb water from the atmosphere, which can decrease the solubility of lipophilic compounds.[4][7]

  • Vehicle Controls: In all biological assays, it is imperative to include a vehicle control group that is treated with the same final concentration of the solvent (DMSO or ethanol) used to deliver the compound.[4] This accounts for any effects of the solvent itself on the biological system.

  • Final Solvent Concentration: The final concentration of DMSO in cell-based assays should typically be kept below 0.5% to avoid cytotoxicity.[4][5] For in vivo studies, the concentration should be even lower, if possible.[5]

  • Precipitation upon Dilution: When diluting a DMSO stock solution into an aqueous buffer for a working solution, precipitation can occur. To mitigate this, perform serial dilutions in 100% DMSO first before the final dilution into the aqueous medium.[4] Alternatively, a stepwise dilution with vigorous mixing at each step can help maintain solubility.[5]

  • Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles of stock solutions, as this can lead to compound degradation and precipitation.[4][5] Aliquoting into single-use volumes is the most effective way to prevent this.[4]

Conclusion

While direct solubility data for 5,5-Diphenyl-2,4-oxazolidinedione is elusive, the data from its close structural analog, Phenytoin, provides a strong basis for developing effective solubilization protocols. DMSO offers superior solvating power, allowing for the preparation of high-concentration stock solutions. Ethanol is a suitable alternative, though with a lower solubilizing capacity. By following the detailed protocols and best practices outlined in this guide, researchers can confidently prepare accurate and stable solutions of 5,5-Diphenyl-2,4-oxazolidinedione, ensuring the integrity and reproducibility of their experimental results.

References

  • Ashnagar, A., et al. (2008). Synthesis of 5,5-Diphenyl-2,4-imidazolidinedione (Phenytoin) from Almond. Asian Journal of Chemistry, 20(6), 4975-4981. Retrieved from [Link]

  • Mahmoud, M. A., et al. (2018). New molecules building between 5,5-diphenyl-imidazolidine-2,4-dione with many heterocyclic moieties and studying their antibacterial activities. Journal of Pharmaceutical Sciences and Research, 10(11), 2836-2840. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Xanthine. PubChem. Retrieved from [Link]

  • Aldous, F. A., et al. (2021). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters, 12(10), 1588–1594. Retrieved from [Link]

  • Chimactiv. (n.d.). Experimental procedure. AgroParisTech. Retrieved from [Link]

  • Polishchuk, P., et al. (2021). DMSO Solubility Assessment for Fragment-Based Screening. Pharmaceuticals, 14(6), 539. Retrieved from [Link]

  • Quora. (n.d.). How to make a stock solution of a substance in DMSO. Retrieved from [Link]

  • Gaylord Chemical. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]

  • ResearchGate. (n.d.). How do I make a stock solution of a substance in DMSO?. Retrieved from [Link]

  • ChemIDplus. (n.d.). 5,5-Dipropyl-2,4-oxazolidinedione. Retrieved from [Link]

  • Ashnagar, A., et al. (2008). Synthesis of 5,5-Diphenyl-2,4-imidazolidinedione (Phenytoin) from Almond. ResearchGate. Retrieved from [Link]

  • OpenWetWare. (n.d.). Stock Solution. Retrieved from [Link]

  • iGEM. (2015). InterLab Study: Antibiotic Stock Solutions. Retrieved from [Link]

  • Ziath. (n.d.). Samples in DMSO: What an end user needs to know. Retrieved from [Link]

  • Al-Masoudi, W. A. (2014). Synthesis and spectrometric study of some nucleophilic reactions of the antiepileptic molecule; 5,5-diphenyl imidazolidine-2,4-dione. Journal of Basrah Researches (Sciences), 40(2), 52-61. Retrieved from [Link]

  • gChem. (n.d.). DMSO. Retrieved from [Link]

Sources

Method

Application Note: Sample Preparation and Extraction Strategies for 5,5-Diphenyl-2,4-oxazolidinedione (DPO)

Introduction & Scientific Rationale 5,5-Diphenyl-2,4-oxazolidinedione (DPO, CAS: 4171-11-3), also known as Epidon, is a lipophilic, weakly acidic compound historically evaluated for its anticonvulsant properties and neur...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

5,5-Diphenyl-2,4-oxazolidinedione (DPO, CAS: 4171-11-3), also known as Epidon, is a lipophilic, weakly acidic compound historically evaluated for its anticonvulsant properties and neurotoxicity profiles ()[1]. Accurate quantification of DPO in complex biological matrices—such as plasma, serum, and brain tissue—is critical for pharmacokinetic (PK) and pharmacodynamic (PD) modeling[1].

Because DPO possesses an oxazolidinedione ring with an imide-like nitrogen, it acts as a weak acid. This physicochemical trait dictates the fundamental rule of its extraction: pH control is paramount . To achieve high recovery, the biological matrix must be acidified to at least 2 pH units below the compound's pKa. This suppresses ionization, rendering DPO highly lipophilic and maximizing its partitioning into organic solvents during Liquid-Liquid Extraction (LLE) or its retention on reversed-phase Solid-Phase Extraction (SPE) sorbents ()[2].

Physicochemical Properties & Extraction Parameters

Understanding the target molecule's physical chemistry is the first step in designing a self-validating extraction protocol.

Table 1: Physicochemical properties governing DPO extraction.

ParameterValueExtraction Implication
Molecular Weight 253.25 g/mol Suitable for LC-MS/MS; MRM transitions typically target m/z 252.1 [M-H]⁻ in negative ESI mode.
LogP (estimated) ~2.5 - 3.0Highly lipophilic when unionized; strongly favors non-polar organic solvents.
pKa ~5.5 - 6.0Requires pre-extraction acidification (pH ≤ 3.5) to ensure the molecule remains in its neutral state.
Protein Binding HighNecessitates disruption of drug-protein complexes via solvent crash or strong acid addition prior to extraction.

Decision Workflow for Sample Preparation

The choice between LLE and SPE depends on the matrix complexity and the required limit of quantification (LOQ). LLE offers a rapid, cost-effective approach for plasma ()[3], while polymeric SPE provides superior matrix cleanup for lipid-rich brain tissue homogenates[2].

Workflow Start Biological Sample (Plasma / Brain Tissue) PreTreat Pre-treatment (Protein Crash / Homogenization) Start->PreTreat Acidify Acidification (pH ~3.0) Ensures DPO is unionized PreTreat->Acidify Split Extraction Pathway Selection Acidify->Split LLE Liquid-Liquid Extraction (LLE) Solvent: Ethyl Acetate Split->LLE High Throughput / Plasma SPE Solid-Phase Extraction (SPE) Sorbent: Polymeric HLB Split->SPE High Sensitivity / Tissue Dry Evaporate to Dryness (N2 stream at 40°C) LLE->Dry SPE->Dry Recon Reconstitution (Mobile Phase) Dry->Recon LCMS LC-MS/MS Analysis (ESI Negative Mode) Recon->LCMS

Figure 1: Decision workflow for DPO sample preparation based on matrix type and sensitivity.

Step-by-Step Experimental Protocols

Self-Validation Checkpoint: Both protocols require the use of an Internal Standard (IS). A structurally similar stable-isotope labeled compound (e.g., Phenytoin-d10) should be spiked into the raw matrix before any extraction steps to dynamically correct for recovery losses and matrix-induced ion suppression.

Protocol A: Liquid-Liquid Extraction (LLE) for Plasma/Serum

Target: High-throughput PK screening. Causality: Ethyl acetate provides an optimal polarity balance to extract the unionized, lipophilic DPO while leaving highly polar endogenous plasma components (salts, polar peptides) in the aqueous layer[3].

Reagents:

  • Extraction Solvent: Ethyl Acetate (LC-MS grade)

  • Acidifying Agent: 2% Formic Acid (FA) in LC-MS grade water

  • Reconstitution Solvent: 50:50 Methanol:Water (v/v)

Procedure:

  • Aliquot & Spike: Transfer 100 µL of plasma into a 2.0 mL microcentrifuge tube. Add 10 µL of IS working solution. Vortex for 10 seconds.

  • Acidification: Add 100 µL of 2% FA to the sample. Crucial Step: This drops the pH to ~3.0, neutralizing the DPO and disrupting drug-protein binding. Vortex for 30 seconds.

  • Extraction: Add 1.0 mL of Ethyl Acetate.

  • Partitioning: Shake vigorously or multi-vortex for 5 minutes to ensure maximum mass transfer of the lipophilic DPO into the organic phase.

  • Phase Separation: Centrifuge at 10,000 × g for 10 minutes at 4°C.

  • Transfer & Dry: Carefully transfer 800 µL of the upper organic layer to a clean glass autosampler vial or 96-well collection plate. Evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of Reconstitution Solvent. Vortex for 1 minute, centrifuge briefly, and inject 2–5 µL into the LC-MS/MS system.

Protocol B: Solid-Phase Extraction (SPE) for Brain Tissue Homogenates

Target: High-sensitivity neurotoxicity and blood-brain barrier penetration studies. Causality: Brain tissue is rich in phospholipids that cause severe ion suppression in mass spectrometry. A hydrophilic-lipophilic balanced (HLB) polymeric sorbent allows for rigorous washing steps to remove lipids while strongly retaining the unionized DPO[2].

Reagents:

  • SPE Cartridge: Polymeric Reversed-Phase (e.g., Oasis HLB or Agilent Bond Elut Plexa, 30 mg/1 mL)

  • Homogenization Buffer: Phosphate-buffered saline (PBS)

  • Acidifying Agent: 4% Phosphoric Acid (H₃PO₄)

  • Wash Solvent: 5% Methanol in Water

  • Elution Solvent: 100% Acetonitrile

Procedure:

  • Homogenization: Weigh the brain tissue and homogenize in 3 volumes (w/v) of ice-cold PBS.

  • Pre-treatment: Aliquot 200 µL of the homogenate. Add 10 µL of IS. Add 200 µL of 4% H₃PO₄ to precipitate proteins and acidify the sample. Centrifuge at 14,000 × g for 10 minutes. Collect the supernatant.

  • Conditioning: Condition the SPE cartridge with 1 mL of Acetonitrile, followed by 1 mL of LC-MS water, and 1 mL of 1% FA in water.

  • Loading: Load the acidified supernatant onto the SPE cartridge at a flow rate of ~1 mL/min.

  • Washing: Wash the cartridge with 1 mL of 5% Methanol in water to remove salts and polar endogenous interferences. Dry the cartridge under high vacuum for 2 minutes to remove residual water.

  • Elution: Elute the DPO with 1 mL of 100% Acetonitrile.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under nitrogen at 40°C. Reconstitute in 100 µL of mobile phase prior to LC-MS/MS analysis.

Quantitative Performance Metrics

When executing the above protocols, analysts should expect performance metrics aligned with standard bioanalytical validation guidelines (e.g., ICH M10).

Table 2: Expected Analytical Performance Metrics for DPO Extraction

MetricLLE (Plasma)SPE (Brain Tissue)Acceptance Criteria
Extraction Recovery 85% - 92%> 90%Consistent & Reproducible
Matrix Effect (Ion Suppression) < 15%< 10%± 15% (IS normalized)
Estimated LOQ (LC-MS/MS) 1.0 - 5.0 ng/mL0.5 - 2.0 ng/gS/N > 10
Linearity (R²) > 0.995> 0.995N/A

References

  • Title: Design and synthesis of novel stiripentol analogues as potential anticonvulsants Source: European Journal of Medicinal Chemistry / ResearchGate URL: [Link]

  • Title: LC-MS/MS Method for Simultaneous Quantification of Three Oxazolidinone Antimicrobials in Human Plasma: Application to Therapeutic Drug Monitoring Source: Infection and Drug Resistance / PubMed Central (PMC) URL: [Link]

  • Title: Extraction of Acidic Drugs from Plasma with Polymeric SPE Source: Agilent Technologies Application Notes URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 2,4-Oxazolidinedione, 5,5-diphenyl- (Phenytoin) Synthesis

Welcome to the Technical Support Center for the synthesis of 5,5-diphenyl-2,4-oxazolidinedione, commonly known as Phenytoin. Designed for researchers and drug development professionals, this guide deconstructs the classi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 5,5-diphenyl-2,4-oxazolidinedione, commonly known as Phenytoin. Designed for researchers and drug development professionals, this guide deconstructs the classic Biltz synthesis to address its most notorious issue: poor yield.

While the base-catalyzed condensation of benzil and urea is a staple reaction, yields frequently stagnate below 50% under standard thermal conditions[1]. As an application scientist, optimizing this workflow requires moving beyond empirical trial-and-error. By understanding the thermodynamic and kinetic fate of the reaction's intermediates, you can engineer a self-validating system that consistently delivers >80% yields.

Core Mechanistic Overview & The Yield Bottleneck

The primary limitation in the Biltz synthesis is the divergence of the reaction pathway at the heterocyclic pinacol (diol) intermediate[2]. For successful phenytoin synthesis, this intermediate must undergo a base-catalyzed [1,2]-phenyl shift (the benzilic acid rearrangement)[3]. However, if a second molecule of urea reacts with this intermediate before the rearrangement occurs, it forms an undesired double-condensation byproduct: 3a,6a-diphenylglycoluril[2].

MechanisticPathway A Benzil + Urea (Base Catalyzed) B Heterocyclic Pinacol (Diol Intermediate) A->B Condensation C [1,2]-Phenyl Shift (Benzilic Rearrangement) B->C -H2O (High Yield Path) E 3a,6a-Diphenylglycoluril (Undesired Dimer) B->E +2nd Urea Molecule (Side Reaction) D Phenytoin (Target Product) C->D Acidification

Biltz synthesis pathway: desired benzilic rearrangement vs. glycoluril formation.

Yield Optimization & Troubleshooting FAQs

Q1: Why is my phenytoin yield capped at ~40-50% when using standard ethanolic KOH? A1: In a homogeneous ethanolic solution, the reaction kinetics favor the concomitant formation of the 3a,6a-diphenylglycoluril dimer[1]. Ethanol lacks the necessary solvating power to stabilize the transition state of the [1,2]-phenyl shift at a rate that outcompetes the second urea condensation. Transitioning to a highly polar aprotic solvent like DMSO, supplemented with water, drastically improves the yield. The water increases the solubility of the base, while DMSO's high dielectric constant stabilizes the polar intermediates, pushing the yield above 75%[1][4].

Q2: How does the stoichiometric ratio of benzil to urea affect the impurity profile? A2: Stoichiometry directly dictates the fate of the pinacol intermediate. While a theoretical 1:1 ratio is required, urea decomposes slightly under basic reflux, necessitating a slight excess. However, using >2 equivalents of urea saturates the reaction matrix, driving the equilibrium toward the 3a,6a-diphenylglycoluril side reaction[2]. Mechanochemical and solution-phase studies indicate that an optimal ratio of 1:1.5 to 1:1.8 (Benzil:Urea) maximizes the rearrangement pathway while starving the secondary condensation[3][5].

Q3: Can alternative activation methods prevent the formation of the glycoluril dimer? A3: Yes. Prolonged thermal heating (refluxing for 2-4 hours) increases the thermodynamic opportunity for byproduct formation and thermal degradation. Employing Ultrasound (US) or Microwave (MW) irradiation alters the reaction dynamics. Ultrasound induces acoustic cavitation, providing localized high energy that rapidly accelerates the benzilic acid rearrangement. Studies show that under continuous-flow or batch ultrasound irradiation, the glycoluril dimer is virtually undetectable[3].

Q4: During the final acidification step, my product forms a sticky oil instead of a crystalline solid. How can I fix this? A4: "Oiling out" occurs when the product precipitates above its glass transition temperature or when trapped impurities (like unreacted benzil) disrupt the crystal lattice. To ensure a self-validating crystallization:

  • Cool the alkaline reaction mixture completely to 0-5 °C before acidification.

  • Add the concentrated HCl dropwise under vigorous stirring.

  • Ensure the final pH is strictly between 2 and 3. Phenytoin is a weak acid; if the pH is too high, the salt remains partially dissolved, forming a soapy emulsion.

Quantitative Data: Impact of Reaction Conditions on Yield

The following table summarizes how solvent choices and activation methods directly impact the final yield and impurity profile of phenytoin synthesis[1][3][4].

Synthesis MethodSolvent SystemBenzil:Urea RatioAverage Yield (%)Primary Impurity Profile
Classical Thermal Ethanol1:1.747 ± 15.4%High (Glycoluril dimer)
Classical Thermal DMSO / H₂O1:1.862 ± 8.4%Moderate
Ultrasound (Batch/Flow) DMSO / H₂O1:1.867 ± 12.7%Low
Microwave (MW) DMSO / H₂O1:1.776.4%Low
Two-Step (Thio) + MW DMSO / H₂O1:1.5 (Thiourea)87.4%Undetectable

Validated Experimental Protocols

Protocol A: Ultrasound-Assisted Batch Synthesis (High Purity)

This protocol utilizes acoustic cavitation to accelerate the rearrangement step, effectively bypassing dimer formation[3].

  • Reagent Preparation: Combine 1.05 g (5.0 mmol) of benzil and 0.54 g (9.0 mmol) of urea in a reaction vessel.

    • Causality: A 1:1.8 molar ratio provides enough urea to drive the initial condensation without supersaturating the system, which would risk glycoluril formation[2][3].

  • Solvent System: Add 18 mL of DMSO and 3 mL of distilled water.

    • Causality: DMSO stabilizes the polar transition state of the [1,2]-phenyl shift. Water increases the solubility of the subsequent base[1][3].

  • Base Addition: Add 0.51 g (9.0 mmol) of solid KOH.

    • Validation Checkpoint: The solution should exhibit an exothermic reaction and transition from a blueish hue to dark red, indicating the formation of the active intermediate[1].

  • Ultrasonication: Subject the mixture to ultrasound irradiation for 1 hour at 110–120 °C.

    • Causality: Acoustic cavitation provides localized heating that accelerates the benzilic acid rearrangement while suppressing dimer formation[3].

  • Work-up & Acidification: Cool the mixture to room temperature, then pour into 50 mL of ice water. Slowly acidify with concentrated HCl until the pH reaches 2-3.

    • Validation Checkpoint: A white precipitate (phenytoin) will form immediately. If it oils out, the cooling was insufficient.

  • Isolation: Filter under vacuum, wash with cold water, and recrystallize from ethanol.

Protocol B: Two-Step Thiohydantoin Route (Microwave-Assisted)

For the absolute highest yield, replacing urea with thiourea completely eliminates the glycoluril byproduct[1][4].

  • Thiohydantoin Formation: Dissolve 10 mmol of benzil and 15 mmol of thiourea in 10 mL of DMSO. Add 30 mmol of KOH dissolved in 5 mL of water.

  • Microwave Activation: Irradiate the mixture in a microwave reactor (e.g., 10 pulses of 30 s at 750 W, with cooling intervals).

    • Causality: Thiourea is highly nucleophilic. Under microwave conditions in DMSO, it exclusively forms 2-thiohydantoin in >90% yield without the glycoluril byproduct[1][4].

  • Precipitation: Pour into ice water, acidify with HCl, and collect the 2-thiohydantoin intermediate via filtration.

  • Oxidation to Phenytoin: Dissolve the intermediate in DMF and acetic acid, then oxidize with hydrogen peroxide (perhydrol) at room temperature for 24 hours.

    • Causality: H₂O₂ selectively oxidizes the thiocarbonyl to a carbonyl, yielding highly pure phenytoin (87% overall yield)[1].

Troubleshooting Decision Matrix

Use the following logical workflow to diagnose and resolve persistent low yields in your laboratory.

TroubleshootingWorkflow S1 Issue: Low Phenytoin Yield (< 50%) D1 Is the solvent purely Ethanol? S1->D1 A1 Switch to DMSO/H2O system D1->A1 Yes D2 Is Urea in large excess (>1.8 eq)? D1->D2 No A2 Optimize Stoichiometry to 1:1.5 D2->A2 Yes D3 Using prolonged thermal reflux? D2->D3 No A3 Adopt Ultrasound or Microwave D3->A3 Yes

Troubleshooting decision tree for optimizing phenytoin synthesis yields.

Sources

Optimization

Technical Support Center: Troubleshooting Poor Aqueous Solubility of Phenytoin (2,4-Oxazolidinedione, 5,5-diphenyl-)

Welcome to the technical support center for 2,4-Oxazolidinedione, 5,5-diphenyl-, a compound widely known in the scientific community as Phenytoin. This guide is designed for researchers, scientists, and drug development...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 2,4-Oxazolidinedione, 5,5-diphenyl-, a compound widely known in the scientific community as Phenytoin. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the characteristically poor aqueous solubility of this molecule. Our goal is to provide you with not only solutions but also the underlying scientific principles to help you make informed decisions in your experimental design.

Phenytoin is a classic Biopharmaceutics Classification System (BCS) Class II compound, defined by high membrane permeability and low aqueous solubility.[1] This profile makes its handling in aqueous-based assays and formulations a significant, yet surmountable, challenge. This document provides a series of troubleshooting steps and answers to frequently asked questions to navigate these challenges effectively.

Frequently Asked Questions (FAQs)

Q1: I'm trying to dissolve pure Phenytoin powder in water or a neutral buffer (e.g., PBS pH 7.4), but it's not dissolving. Why is this happening?

A1: This is expected behavior due to the fundamental physicochemical properties of the Phenytoin molecule. Two key factors are at play:

  • High Lipophilicity: Phenytoin is a non-polar molecule with a LogP value of approximately 2.47.[2][3] This indicates a strong preference for fatty or non-polar environments over aqueous ones. Its chemical structure, featuring two phenyl rings, is the primary contributor to this characteristic.

  • Weak Acid Nature: Phenytoin is a weak acid with a pKa reported to be in the range of 8.0 to 8.4.[2][4][5] In its protonated (neutral) form, which predominates at physiological pH (below its pKa), the molecule is practically insoluble in water.[2][6] The reported aqueous solubility of the free acid form is extremely low, around 25-45 µg/mL.[4]

To achieve dissolution, the molecule must be converted into its more soluble ionized (deprotonated) form, or the solvent system must be modified to be more favorable.

Q2: What is the most direct and common method to dissolve Phenytoin in an aqueous medium?

A2: The most straightforward approach is pH adjustment . By raising the pH of the aqueous medium to a level significantly above the pKa of Phenytoin (~8.3), you facilitate the deprotonation of the hydantoin ring, forming a water-soluble anionic salt. It is standard practice to aim for a pH at least 1.5 to 2 units above the pKa to ensure complete ionization and prevent precipitation. This is why Phenytoin is noted to be soluble in alkali hydroxide solutions like sodium hydroxide (NaOH).[6] Commercial injectable formulations, for instance, are prepared at a highly alkaline pH of up to 12 to maintain solubility.[7]

Troubleshooting Workflow: A Decision Guide

When faced with solubility issues, a systematic approach is crucial. The following workflow, represented as a decision-making diagram, can guide your experimental choices.

G start Initial Problem: Phenytoin powder does not dissolve in aqueous media ph_check Is a high pH (>10.0) acceptable for your experiment? start->ph_check ph_yes Action: Use pH Adjustment (e.g., with 0.1M NaOH) See Protocol 1 ph_check->ph_yes Yes ph_no High pH is not compatible ph_check->ph_no No cosolvent_check Can organic co-solvents (e.g., DMSO, Ethanol) be tolerated? ph_no->cosolvent_check cosolvent_yes Action: Use a Co-solvent System Prepare concentrated stock in 100% organic solvent first. See Protocol 2 cosolvent_check->cosolvent_yes Yes cosolvent_no Co-solvents interfere with the assay cosolvent_check->cosolvent_no No cyclodextrin_check Is a completely aqueous, near-neutral pH formulation required? cosolvent_no->cyclodextrin_check cyclodextrin_yes Action: Use Cyclodextrin Complexation (e.g., HP-β-CD) See Protocol 3 cyclodextrin_check->cyclodextrin_yes Yes salt_check Consider starting material: Could Phenytoin Sodium be used? cyclodextrin_check->salt_check No/Alternative salt_yes Action: Procure and use Phenytoin Sodium salt. Note: Solution may still be alkaline. salt_check->salt_yes Yes

Caption: Decision workflow for troubleshooting Phenytoin solubility.

Q3: My experiment is sensitive to high pH. What are my best alternatives?

A3: This is a common constraint, particularly in cell-based assays or when studying pH-sensitive biological processes. Your primary alternatives are co-solvents and cyclodextrin complexation.

  • Co-solvents: These are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system, making it more hospitable to lipophilic compounds like Phenytoin.

    • Mechanism: The co-solvent disrupts the strong hydrogen bonding network of water, creating a microenvironment that can more easily accommodate the non-polar phenyl groups of the molecule.

    • Common Choices: Dimethyl sulfoxide (DMSO), ethanol, and propylene glycol are frequently used.[8][9]

    • Best Practice: The recommended method is to first dissolve Phenytoin at a high concentration in a 100% organic solvent (e.g., 25 mg/mL in DMSO) to create a stock solution.[8] This stock can then be serially diluted into your aqueous experimental medium. Crucially, ensure the final concentration of the organic solvent in your assay is low (typically <0.5%) to avoid solvent-induced artifacts.

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity. They can encapsulate poorly soluble molecules, effectively shielding the lipophilic parts from water.

    • Mechanism: Phenytoin (the "guest") inserts into the non-polar cavity of the cyclodextrin (the "host"), forming a water-soluble inclusion complex. This is a powerful technique for creating entirely aqueous formulations at a near-neutral pH.[10][11]

    • Common Choices: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used due to its high aqueous solubility and low toxicity.[10][12] Studies have shown that a 45% w/v HP-β-CD solution can increase the amount of dissolved Phenytoin by over 400-fold.[12]

Q4: What is the difference between Phenytoin and Phenytoin Sodium, and which one should I use?

A4: Phenytoin is the free acid form, which is practically insoluble in water.[6] Phenytoin Sodium is the sodium salt of the deprotonated form of Phenytoin.

  • Solubility: Phenytoin Sodium is significantly more water-soluble than the free acid form.[2][13] For example, one study reported the aqueous solubility of the sodium salt to be 73.4 mg/mL, compared to just 1.2 mg/mL for a different salt form under the same conditions.[4]

  • pH in Solution: When dissolved in unbuffered water, Phenytoin Sodium will create an alkaline solution (pH can be around 11-12) due to the hydrolysis of the conjugate base.[14] Therefore, while it dissolves more readily, it does not necessarily yield a neutral solution.

  • When to Use: If your goal is simply to prepare an aqueous stock solution and a high pH is acceptable, Phenytoin Sodium is a more convenient starting material. However, if pH control is critical, you will still need to buffer the solution. If you start with the free acid, you have direct control over the final pH by adding a base.

Physicochemical Data & Solubility Summary

The table below summarizes key properties of Phenytoin and its solubility in various systems, providing a quantitative basis for your experimental design.

PropertyValueSource(s)
Chemical Formula C₁₅H₁₂N₂O₂[6]
Molecular Weight 252.27 g/mol [2]
BCS Class II[1]
pKa ~8.06 - 8.4[2][4][5]
LogP 2.47[2][3]
Aqueous Solubility 0.032 g/L (32 µg/mL) at 22°C[2]
Solubility in DMSO ~25 mg/mL[8]
Solubility in Ethanol ~15 mg/mL[8]
Solubility (Sodium Salt) ~73.4 mg/mL[4]
Solubility with 45% HP-β-CD >420-fold increase over aqueous[12]

Detailed Experimental Protocols

Protocol 1: pH-Mediated Solubilization

This protocol describes the solubilization of Phenytoin free acid by converting it to its soluble salt form at high pH.

  • Preparation: Weigh the desired amount of Phenytoin powder into a sterile glass vial.

  • Initial Suspension: Add a portion (e.g., 80%) of the final required volume of purified water or your desired buffer. The powder will not dissolve and will form a suspension.

  • pH Adjustment: While stirring or vortexing, add a suitable base, such as 0.1 M or 1 M NaOH, dropwise.

  • Monitoring: Monitor the pH of the solution using a calibrated pH meter. Continue adding the base until the pH is >10.0.

  • Dissolution: As the pH increases past the pKa, the powder will begin to dissolve. Continue stirring until the solution is completely clear.

  • Final Volume: Adjust the solution to the final desired volume with additional water or buffer.

  • Validation: Visually inspect the solution for any particulates. A clear solution indicates successful solubilization.

  • Note: Prepare this solution fresh. Upon exposure to air, absorbed CO₂ can lower the pH and cause the drug to precipitate out of the solution over time.[14]

Protocol 2: Preparation of a Stock Solution Using a Co-solvent (DMSO)

This protocol is ideal for experiments where a high pH is not permissible.

  • Preparation: Weigh the Phenytoin powder into a sterile, dry vial.

  • Solubilization: Add 100% DMSO to the vial to achieve the desired stock concentration (e.g., 25 mg/mL).

  • Mixing: Vortex or sonicate the vial until all the powder is completely dissolved, resulting in a clear stock solution. This stock is stable when stored properly (e.g., at -20°C, protected from light and moisture).

  • Serial Dilution: To prepare your working solution, perform a serial dilution of the DMSO stock into your final aqueous medium (e.g., cell culture media, buffer).

  • Crucial Control: Ensure the final concentration of DMSO in your working solution is below the tolerance level for your specific assay (typically <0.5% v/v). Prepare a "vehicle control" containing the same final concentration of DMSO without the drug to account for any effects of the solvent itself.

Protocol 3: Screening for Cyclodextrin-Based Solubilization

This protocol provides a method to determine the required concentration of HP-β-CD to solubilize Phenytoin at a target concentration and near-neutral pH.

  • Prepare HP-β-CD Solutions: Prepare a series of HP-β-CD solutions in your desired buffer (e.g., PBS pH 7.4) at various concentrations (e.g., 5%, 10%, 20%, 40% w/v).

  • Add Phenytoin: Add an excess amount of Phenytoin powder to a known volume of each HP-β-CD solution and to a control vial containing only the buffer.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Separation: After equilibration, filter the samples through a 0.22 µm syringe filter to remove the undissolved Phenytoin.

  • Quantification: Quantify the concentration of dissolved Phenytoin in the filtrate of each sample using a validated analytical method (e.g., HPLC-UV).

  • Analysis: Plot the concentration of dissolved Phenytoin against the concentration of HP-β-CD. This "phase-solubility diagram" will show the relationship and allow you to select the lowest concentration of HP-β-CD that achieves your target Phenytoin concentration.[10]

Mechanism of pH-Dependent Solubility

The solubility of Phenytoin is fundamentally governed by the pH of the medium relative to its pKa. This relationship can be visualized as an equilibrium between the insoluble and soluble forms.

G insoluble Phenytoin (Neutral Form) - Insoluble - soluble Phenytoin Anion (Salt Form) - Soluble - insoluble->soluble Add Base soluble->insoluble Add Acid proton + H⁺ soluble->proton proton->insoluble

Caption: Equilibrium between insoluble and soluble forms of Phenytoin.

References

  • Techniques for solubility enhancement of poorly soluble drugs: An overview. (n.d.). Journal of Medical Pharmaceutical and Allied Sciences.
  • National Toxicology Program. (2009). RoC Profile: Phenytoin and Phenytoin Sodium. National Toxicology Program. Retrieved from [Link]

  • Deranged Physiology. (2023, December 18). Phenytoin. Deranged Physiology. Retrieved from [Link]

  • The Japanese Pharmacopoeia, 18th Edition. (n.d.). Part I / Phenytoin. Ministry of Health, Labour and Welfare. Retrieved from [Link]

  • Uekama, K., et al. (1998). Effect of Sugar-Modified β-Cyclodextrins on Dissolution and Absorption Characteristics of Phenytoin. Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Uekama, K., et al. (1998). Effect of sugar-modified beta-cyclodextrins on dissolution and absorption characteristics of phenytoin. PubMed. Retrieved from [Link]

  • Rubino, J. T., & Yalkowsky, S. H. (1984). Solubilization by Cosolvents II: Phenytoin in Binary and Ternary Solvents. PDA Journal of Pharmaceutical Science and Technology. Retrieved from [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Techniques for solubility enhancement of poorly soluble drugs: an overview. Journal of Medical Pharmaceutical and Allied Sciences. Retrieved from [Link]

  • Solubility Enhancement Techniques: Updates and Prospectives. (2022). Journal of Pharmaceutical Negative Results. Retrieved from [Link]

  • Blanchard, J., et al. (2000). Development and Testing of an Improved Parenteral Formulation of Phenytoin Using 2-Hydroxypropyl-β-cyclodextrin. Pharmaceutical Development and Technology. Retrieved from [Link]

  • Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. (n.d.). Journal of Advanced Pharmacy Education and Research. Retrieved from [Link]

  • Latrofa, A., et al. (2001). Complexation of phenytoin with some hydrophilic cyclodextrins: effect on aqueous solubility, dissolution rate, and anticonvulsant activity in mice. PubMed. Retrieved from [Link]

  • Rubino, J. T., & Yalkowsky, S. H. (1984). Solubilization by cosolvents II: Phenytoin in binary and ternary solvents. Journal of Parenteral Science and Technology. Retrieved from [Link]

  • Deranged Physiology. (n.d.). Phenytoin. Deranged Physiology. Retrieved from [Link]

  • The Japanese Pharmacopoeia, 18th Edition. (n.d.). Phenytoin Sodium for Injection. Ministry of Health, Labour and Welfare. Retrieved from [Link]

  • Blanchard, J., et al. (2000). Development and Testing of an Improved Parenteral Formulation of Phenytoin Using 2-Hydroxypropyl-β-cyclodextrin. Taylor & Francis Online. Retrieved from [Link]

  • Alvarado Yarasca, Á., et al. (2021). Dissolution profile of 100-mg phenytoin formulations at pH 1.2 (A), 4.5 (B), and 6.8 (C). ResearchGate. Retrieved from [Link]

  • Wang, Y., et al. (2024). Improvement of solubility, dissolution, and bioavailability of phenytoin intercalated in Mg-Al layered double hydroxide. Frontiers in Pharmacology. Retrieved from [Link]

  • Critical Excipient Properties for the Dissolution Enhancement of Phenytoin. (2019). ACS Omega. Retrieved from [Link]

  • Wu, Y., et al. (2013). Incorporation of Physiologically Based Pharmacokinetic Modeling in the Evaluation of Solubility Requirements for the Salt Selection Process: A Case Study Using Phenytoin. Molecular Pharmaceutics. Retrieved from [Link]

  • Jouyban, A., et al. (2014). Solubility of phenytoin in aqueous mixtures of ethanol and sodium dodecyl sulfate at 298 K. Revista Colombiana de Ciencias Químico-Farmacéuticas. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Phenytoin. PubChem. Retrieved from [Link]

  • Co-solvent systems in dissolution testing: Theoretical considerations. (n.d.). ResearchGate. Retrieved from [Link]

  • Nose to Brain Delivery of Phenytoin Sodium Loaded Nano Lipid Carriers: Formulation, Drug Release, Permeation and In Vivo Pharmacokinetic Studies. (2022). International Journal of Nanomedicine. Retrieved from [Link]

  • The development of phenytoin sodium controlled release tablet. (n.d.). Journal of Pharmaceutical Investigation. Retrieved from [Link]

  • Deep eutectic solvents for antiepileptic drug phenytoin solubilization: thermodynamic study. (2021). Scientific Reports. Retrieved from [Link]

  • Development of Phenytoin Preparation Using Liquid Solid Compact Technology. (2024). International Journal of Drug Delivery Technology. Retrieved from [Link]

  • Formulation and Evaluation of Solid Dispersion of Phenytoin by Solvent Evaporation Technique. (2020). Asian Journal of Pharmaceutical Research. Retrieved from [Link]

  • Lipid-Based Delivery System for Topical Phenytoin. (2016). Journal of Applied Pharmaceutical Science. Retrieved from [Link]

  • Formulation and Evaluation of Solid Dispersion of Phenytoin by Solvent Evaporation Technique. (n.d.). ResearchGate. Retrieved from [Link]

  • Phenytoin Sodium BP Ph Eur USP EP IP Grade Manufacturers. (2025). Anmol Chemicals. Retrieved from [Link]

  • Synthesis, Formulation and Evaluation of Phenytoin Sodium Chewable Tablet. (2021). Indian Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Schwartz, P. A., et al. (1977). Solubility and Ionization Characteristics of Phenytoin. Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Phenytoin. (n.d.). Wikipedia. Retrieved from [Link]

  • phenytoin. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Optimization of 5,5-Diphenyl-2,4-oxazolidinedione (DPO) Synthesis

Welcome to the Application Support Portal for the synthesis and optimization of 2,4-Oxazolidinedione, 5,5-diphenyl- derivatives (also known as DPO or Epidon). As a Senior Application Scientist, I have designed this guide...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Portal for the synthesis and optimization of 2,4-Oxazolidinedione, 5,5-diphenyl- derivatives (also known as DPO or Epidon). As a Senior Application Scientist, I have designed this guide to move beyond standard textbook recipes. Here, we explore the causality behind experimental choices, providing you with self-validating protocols and field-proven troubleshooting strategies to maximize your synthetic yields.

Mechanistic Pathways & Workflow Visualizations

The synthesis of 5,5-diphenyl-2,4-oxazolidinedione was pioneered in the early 1940s[1] and remains a critical pathway in anticonvulsant drug development. The traditional route involves a two-step process starting from benzilic acid, while modern optimizations utilize a cyclic carbonate intermediate to bypass equilibrium limitations.

DPO_Synthesis N1 Benzilic Acid (Starting Material) N2 Fischer Esterification (Absolute EtOH, TsOH, Δ) N1->N2 Step 1 N3 Ethyl Benzilate (Intermediate) N2->N3 H2O Removal N4 Base-Catalyzed Cyclization (Urea, NaOEt, Δ) N3->N4 Step 2 N5 5,5-Diphenyl-2,4-oxazolidinedione (DPO Target) N4->N5 Ring Closure

Reaction workflow for the two-step synthesis of 5,5-diphenyl-2,4-oxazolidinedione (DPO).

Alternative_Synthesis A1 Benzilic Acid A2 Triphosgene / Et3N (MeCN solvent) A1->A2 A3 2,4-dioxo-5,5-diphenyl-1,3-dioxolane A2->A3 Cyclization 1 A4 KNCO or Urea (Weak Acid Catalyst) A3->A4 A5 5,5-Diphenyl-2,4-oxazolidinedione A4->A5 CO2 Evolution & Ring Closure 2

Alternative high-yield one-pot synthesis of DPO using a triphosgene intermediate.

Self-Validating Experimental Protocols

Protocol A: Classical Two-Step Synthesis (Esterification & Cyclization)

This method relies on the foundational work described by[2], optimized for modern laboratory setups.

Step 1: Fischer Esterification of Benzilic Acid

  • Causality: Fischer esterification is an equilibrium reaction. The two bulky phenyl groups on the alpha-carbon create severe steric hindrance, inherently slowing the forward reaction. To drive the reaction to completion, water must be actively removed. We use solid p-toluenesulfonic acid (TsOH) rather than HCl gas because TsOH is non-volatile; it remains in the reaction flask while the water-ethanol azeotrope is distilled off[1].

  • Procedure:

    • In a 1-neck round bottom flask, suspend benzilic acid in absolute ethanol.

    • Add 2-5 mol % of solid TsOH.

    • Fit the flask with a distillation head and slowly distill the mixture (1-20 drops a minute, < 1 mL/min) to remove the water-ethanol azeotrope.

    • Replenish absolute ethanol as the volume drops.

  • Self-Validation Checkpoint: Benzilic acid has limited solubility in cold ethanol. As the esterification proceeds, the solid will completely dissolve, providing a real-time visual indicator of reaction progress. TLC monitoring will confirm the disappearance of the highly polar benzilic acid (low Rf) and the appearance of ethyl benzilate (higher Rf).

Step 2: Base-Catalyzed Cyclization

  • Causality: The cyclization requires strictly anhydrous conditions. Any residual moisture will hydrolyze the sodium ethoxide into sodium hydroxide, which will prematurely saponify the ethyl benzilate back into benzilic acid rather than facilitating the urea condensation.

  • Procedure:

    • To the crude ethyl benzilate in absolute ethanol, add 1.2 equivalents of urea and 1.5 equivalents of freshly prepared sodium ethoxide.

    • Reflux the mixture under an inert argon atmosphere for 4-6 hours.

    • Cool the mixture and slowly acidify with dilute HCl.

  • Self-Validation Checkpoint: The target 5,5-diphenyl-2,4-oxazolidinedione will immediately precipitate out of the solution upon acidification due to its low solubility in aqueous acidic media.

Quantitative Optimization Data

To assist in your experimental design, the following table summarizes how different reaction conditions impact the overall yield of DPO.

Synthesis MethodCatalyst / ReagentsTemp / TimeWater Removal StrategyExpected YieldKey Limitation / Hazard
Standard Fischer TsOH, Absolute EtOHReflux, 12hNone (Closed Reflux)40 - 50%Equilibrium stalling due to sterics
Optimized Fischer TsOH, Absolute EtOHDistillation, 8hAzeotropic distillation75 - 85%Requires constant volume monitoring
Soxhlet Method TsOH, EtOHReflux, 12h3A Molecular Sieves70 - 80%Sieve saturation over time
Triphosgene Route Triphosgene, Et₃NRT, 4hN/A (Irreversible)> 85%Severe toxicity of phosgene gas

Troubleshooting Guides & FAQs

Q: Why is my Fischer esterification of benzilic acid stalling at ~50% yield despite refluxing overnight? A: You are hitting the thermodynamic equilibrium of the reaction. Because of the diphenyl steric bulk, the forward rate is slow, and water accumulation halts progress. As discussed in [1], you must physically remove the water. If you do not want to perform a slow distillation, place 3A molecular sieves in a Soxhlet extractor attached to your reflux condenser to continuously dry the returning solvent.

Q: Can I speed up the synthesis by converting benzilic acid to an acid chloride using thionyl chloride (SOCl₂)? A: No. Thionyl chloride will not only convert the carboxylic acid to an acid chloride, but it will also substitute the tertiary alpha-hydroxyl group with a chloride ion. The presence of that specific -OH group is absolutely mandatory for the subsequent ring closure to form the oxazolidinedione ring. If you wish to use an acid halide route, you must first protect the tertiary alcohol, which is difficult due to the steric hindrance of the diphenyl groups.

Q: During the Step 2 cyclization with urea and NaOEt, my yield is terrible, and I am recovering mostly benzilic acid. What went wrong? A: Your reaction system was not perfectly anhydrous. Sodium ethoxide is highly hygroscopic. If water is present, NaOEt converts to NaOH. NaOH is an excellent saponification agent and will rapidly hydrolyze your intermediate ethyl benzilate back into benzilic acid before it has a chance to react with the urea. Ensure your ethanol is absolute, your glassware is flame-dried, and your NaOEt is freshly prepared or stored properly.

Q: I want to bypass the equilibrium issues entirely. Is there a one-pot alternative? A: Yes. You can react benzilic acid with triphosgene (or a phosgene equivalent) and triethylamine in acetonitrile. This forms a highly reactive cyclic intermediate: 2,4-dioxo-5,5-diphenyl-1,3-dioxolane. Subsequent addition of potassium cyanate (KNCO) or urea, sometimes requiring a weak acid catalyst like acetic acid to drive completion, will yield DPO directly[1]. Warning: Triphosgene is a severe lachrymator and inhalation hazard; this must be performed in a high-performance fume hood.

References

  • Stoughton, R. W. (1941). "5,5-Dialkyl-2,4-oxazolidinediones." Journal of the American Chemical Society, 63(9), 2376-2379. URL:[Link]

  • ResearchGate Community. (2020). "Molecular Sieves To Push Fisher Rxn to the Right?" ResearchGate. URL:[Link]

  • Clark, C. R., et al. (1990). "Anticonvulsant Potency and Toxicity of 5,5-Diphenyl-2,4-Oxazolidinedione." Drug Development Research, 21(1), 19-27. URL:[Link]

Sources

Optimization

Overcoming degradation of 2,4-Oxazolidinedione, 5,5-diphenyl- during storage

Welcome to the technical support guide for 5,5-diphenyl-2,4-oxazolidinedione. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 5,5-diphenyl-2,4-oxazolidinedione. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and storage of this compound. Our goal is to ensure the integrity of your experiments by helping you mitigate potential degradation.

Introduction: Understanding the Molecule

5,5-diphenyl-2,4-oxazolidinedione is a heterocyclic compound featuring a five-membered ring containing oxygen, nitrogen, and two carbonyl groups. The stability of this molecule is primarily influenced by the oxazolidinedione ring, which is susceptible to cleavage, and the two phenyl groups at the C5 position. Understanding its potential degradation pathways is the first step toward preventing them. The primary degradation route of concern is hydrolysis, which can be catalyzed by acidic or basic conditions, leading to ring-opening.[1][2]

Part 1: Frequently Asked Questions (FAQs)

Here we address common questions regarding the handling, storage, and stability of 5,5-diphenyl-2,4-oxazolidinedione.

Q1: What are the ideal storage conditions for 5,5-diphenyl-2,4-oxazolidinedione to ensure long-term stability?

A1: To maximize shelf life and prevent degradation, the compound should be stored in a tightly closed container in a cool, dry, and well-ventilated place.[3][4][5] Many suppliers recommend refrigeration (2-8°C). The key is to minimize exposure to moisture, light, and high temperatures, which can accelerate degradation.

ParameterRecommended ConditionRationale
Temperature 2–8°C (Refrigerated)Slows down the rate of potential hydrolytic and thermal degradation reactions.[6]
Atmosphere Inert Gas (e.g., Argon, Nitrogen)Displaces oxygen and moisture, preventing oxidation and hydrolysis.
Light Amber vial or dark locationProtects against potential photodegradation, a common issue for aromatic compounds.[7]
Container Tightly sealed, non-reactive materialPrevents ingress of atmospheric moisture and contamination.[3][4][5]

Q2: I suspect my sample of 5,5-diphenyl-2,4-oxazolidinedione has degraded. What are the likely causes?

A2: Degradation is most often caused by exposure to one or more of the following environmental factors:

  • Moisture: The oxazolidinedione ring is susceptible to hydrolysis, especially under acidic or basic conditions, which leads to ring-opening.[1][2] Even ambient humidity can be sufficient to initiate this process over time.

  • Elevated Temperatures: Heat can provide the energy needed to overcome the activation barrier for degradation reactions. While many oxazolidinone derivatives are thermally stable, prolonged exposure to high temperatures should be avoided.[6][8]

  • Light (UV/Visible): Aromatic compounds can be susceptible to photodegradation.[7] While specific studies on this compound are limited, it is a best practice to protect it from light.

  • Incompatible Solvents/Reagents: Storing the compound in non-anhydrous or reactive solvents can lead to rapid degradation. For example, dissolution in aqueous buffers (especially at low or high pH) for extended periods is not recommended.[9]

Q3: What are the primary degradation products I should be looking for?

A3: The most probable degradation pathway is hydrolysis of the oxazolidinedione ring. This would result in ring-opening to form an α-hydroxy-α,α-diphenylacetamide derivative, which could further hydrolyze to α-hydroxy-α,α-diphenylacetic acid and ammonia under harsher conditions.

G cluster_main Hydrolytic Degradation Pathway Parent 5,5-diphenyl- 2,4-oxazolidinedione Intermediate α-Hydroxy-α,α-diphenylacetamide (Ring-Opened Intermediate) Parent->Intermediate Hydrolysis (H₂O, acid/base) Final α-Hydroxy-α,α-diphenylacetic Acid + Ammonia Intermediate->Final Further Hydrolysis

Caption: Primary hydrolytic degradation pathway.

Q4: Can I dissolve the compound in an aqueous buffer for my experiments?

A4: While dissolution in aqueous buffers may be necessary for biological assays, it is crucial to be aware of the potential for hydrolysis.[9] It is strongly recommended to prepare fresh solutions immediately before use. Avoid storing stock solutions in aqueous buffers for extended periods, even when frozen. If possible, prepare a concentrated stock solution in a compatible, anhydrous organic solvent (e.g., DMSO, DMF) and dilute into the aqueous buffer just prior to the experiment.

Part 2: Troubleshooting Guide

This section provides a structured approach to identifying and resolving issues related to the degradation of 5,5-diphenyl-2,4-oxazolidinedione.

Problem: Inconsistent or poor results in my assay.

This could be due to a loss of purity of your compound. Follow this troubleshooting workflow:

G start Inconsistent Assay Results check_purity Step 1: Purity Check (e.g., HPLC, LC-MS) start->check_purity purity_ok Purity > 98%? check_purity->purity_ok investigate_assay Troubleshoot Assay Parameters (Reagents, Protocol, etc.) purity_ok->investigate_assay Yes degradation_suspected Purity < 98% Degradation Suspected purity_ok->degradation_suspected No review_storage Step 2: Review Storage & Handling degradation_suspected->review_storage improper_storage Improper Storage Found? (Moisture, Temp, Light) review_storage->improper_storage new_sample Acquire Fresh, Certified Sample improper_storage->new_sample Yes review_solution Step 3: Review Solution Prep improper_storage->review_solution No implement_sop Implement Strict Storage SOP new_sample->implement_sop end Problem Resolved implement_sop->end aqueous_storage Aqueous Stock Stored? review_solution->aqueous_storage aqueous_storage->new_sample No prepare_fresh Prepare Fresh Solutions Immediately Before Use aqueous_storage->prepare_fresh Yes prepare_fresh->end

Caption: Troubleshooting workflow for inconsistent results.

Part 3: Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method to assess the purity of 5,5-diphenyl-2,4-oxazolidinedione and detect potential degradation products. Method optimization may be required for your specific equipment.

Objective: To separate the parent compound from potential impurities and degradation products.

Materials:

  • 5,5-diphenyl-2,4-oxazolidinedione sample

  • HPLC-grade Acetonitrile (ACN)

  • HPLC-grade Water

  • HPLC-grade Formic Acid (FA)

  • HPLC system with UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of your compound.

    • Dissolve in 1 mL of Acetonitrile to create a 1 mg/mL stock solution.

    • Further dilute with a 50:50 mixture of Mobile Phase A and B to a final concentration of ~50 µg/mL.

  • HPLC Conditions:

    • Column: C18 reverse-phase

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detector Wavelength: 254 nm (or λmax determined by UV scan)

    • Gradient:

      Time (min) % Mobile Phase B
      0.0 40
      15.0 95
      18.0 95
      18.1 40

      | 22.0 | 40 |

  • Analysis:

    • Inject the prepared sample.

    • The parent compound, being relatively nonpolar, will have a significant retention time.

    • Hydrolyzed degradation products are more polar and will typically elute earlier.

    • Calculate purity by the area percentage of the main peak relative to the total area of all peaks.

Interpretation: A pure sample should exhibit a single major peak. The presence of significant earlier-eluting peaks is a strong indicator of hydrolytic degradation. For definitive identification of degradation products, analysis by Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended.[10][11]

References

  • Grokipedia. (n.d.). 2,4-Oxazolidinedione.
  • ChemicalBook. (2026, March 20).
  • Katz, S. J., & Bergmeier, S. C. (2002). Convenient methods for the hydrolysis of oxazolidinones to vicinal aminoalcohols. Tetrahedron Letters, 43(4), 557-559.
  • ResearchGate. (n.d.). The alkaline hydrolysis of oxazolidinediones-2,4.
  • ElectronicsAndBooks. (n.d.). Convenient methods for the hydrolysis of oxazolidinones to vicinal aminoalcohols.
  • Oxford Academic. (2006, June 5). Thermal Behavior and Characterization of Some 2-Oxazolidinone Derivatives. Bulletin of the Chemical Society of Japan.
  • Sigma-Aldrich. (n.d.). 5,5-Dimethyl-2,4-oxazolidinedione 695-53-4.
  • ResearchGate. (2025, December 5). Thermal Characteristics of Oxazolidone Modified Epoxy Anhydride Blends.
  • Echemi. (n.d.). (4S,5R)-(-)
  • ACS Publications. (2021, July 14). Current Landscape and Future Perspective of Oxazolidinone Scaffolds Containing Antibacterial Drugs. Journal of Medicinal Chemistry.
  • Fisher Scientific. (n.d.).
  • CDC. (2016, March 3). NMAM METHOD 2536.
  • ResearchGate. (2014, July 22). Can anyone help with resin hydrolysis of oxazolidine ring?.
  • ResearchGate. (n.d.). Stability Studies of Oxazolidine-Based Compounds Using 1H NMR Spectroscopy.
  • PubMed. (2010, August 15). Stability studies of oxazolidine-based compounds using 1H NMR spectroscopy.
  • PubMed. (2012, November 15). Oxidative degradation studies of an oxazolidinone-derived antibacterial agent, RWJ416457, in aqueous solutions.
  • ResearchGate. (n.d.). Synthesis of 5,5-Diphenyl-2,4-imidazolidinedione (Phenytoin)
  • Ashnagar, A., & Gharib, F. (2007). Synthesis of 5,5-diphenyl-2,4-imidazolidinedione (Phenytoin) from Almond. E-Journal of Chemistry, 4(2), 223-227.
  • Benchchem. (n.d.). A Comparative Guide to Analytical Methods for 2-Amino-5,5-diphenyl-1,3-oxazol-4-one.
  • ChemicalBook. (2026, March 21). (4R,5S)-(+)
  • Al-Nuzal, S. M. D., Al-Dulaimi, M. F., & Hassan, A. T. (2018). Synthesis and spectrometric study of some nucleophilic reactions of the antiepileptic molecule; 5,5-diphenyl imidazolidine-2,4-dione. Journal of University of Anbar for Pure Science, 12(1), 38-46.
  • CNR-IRIS. (2023, January 10).
  • Beilstein Journals. (2020, July 21).
  • Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis of 2,5-diphenyl-4-oxazolidinone.
  • PubMed. (n.d.). Active Transport of 5,5-dimethyl-2,4-oxazolidinedione.
  • PMC. (2024, November 23). Catalytic degradation of aromatic dyes using triazolidine-thione stabilized nickel nanoparticles.
  • Taylor & Francis Online. (2021, July 8).
  • Unito.it. (2021, November 15).
  • PubMed. (2023, December 15). Analytical methods for the detection and characterization of unapproved phosphodiesterase type 5 inhibitors (PDE-5i)
  • MDPI. (2024, July 31).
  • ResearchGate. (n.d.).
  • MDPI. (2023, October 4).
  • Sigma-Aldrich. (n.d.). 5,5-Dimethyl-2,4-oxazolidinedione 695-53-4.
  • Vrije Universiteit Amsterdam Research Portal. (2022, November 29).

Sources

Troubleshooting

Technical Support Center: Crystallization of 5,5-Diphenyl-2,4-Oxazolidinedione (Phenytoin)

A Guide to Minimizing Impurities and Troubleshooting Crystallization Challenges Welcome to the technical support center for the crystallization of 5,5-diphenyl-2,4-oxazolidinedione, a molecule more commonly known as the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Minimizing Impurities and Troubleshooting Crystallization Challenges

Welcome to the technical support center for the crystallization of 5,5-diphenyl-2,4-oxazolidinedione, a molecule more commonly known as the anticonvulsant drug Phenytoin.[1] Achieving high purity is paramount in pharmaceutical development to ensure safety and efficacy. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your crystallization process and minimize impurities.

The Science of Crystallization: A Quick Primer

Crystallization is a critical purification technique that separates a compound from a solution in its solid, crystalline form. The process relies on the principle of differential solubility: the target compound should be highly soluble in a chosen solvent at an elevated temperature and significantly less soluble as the temperature decreases. This allows impurities to remain in the liquid phase (mother liquor) while the pure compound crystallizes out.

The success of crystallization depends on a delicate balance of factors including solvent choice, temperature gradients, cooling rate, and the presence of nucleation sites. For 5,5-diphenyl-2,4-oxazolidinedione, common solvents for recrystallization include ethanol, acetone, and mixtures of ethanol and water.[2][3][4] The conditions under which crystallization occurs can significantly impact not only the purity but also the crystal habit (shape), which in turn can affect downstream properties like dissolution rate and bioavailability.[2][5]

Troubleshooting Guide: Common Crystallization Issues

This section addresses specific problems you may encounter during the crystallization of 5,5-diphenyl-2,4-oxazolidinedione in a direct question-and-answer format.

Q1: My product has a low yield after recrystallization. What went wrong?

A1: Low yield is a frequent issue and can stem from several factors. The primary goal of recrystallization is purity, which often involves sacrificing some yield. However, excessively low yields can be addressed by examining the following:

  • Premature Crystallization: If the solution cools too quickly while filtering out solid impurities (like activated charcoal), your product may crystallize on the filter paper. To prevent this, use a pre-heated funnel and filter the hot solution as quickly as possible.

  • Incomplete Precipitation: You may not have allowed enough time for the crystallization to complete, or the final temperature was not low enough. Ensure the solution is cooled for an adequate period, potentially in an ice bath, to maximize crystal formation.

  • Incorrect Solvent Volume: Using too much solvent will keep more of your product dissolved in the mother liquor, even at low temperatures. While you need enough solvent to fully dissolve the crude product at high temperature, avoid excessive amounts.

  • Inappropriate Solvent Choice: The ideal solvent will dissolve the compound when hot but not when cold. If the compound has significant solubility at low temperatures in your chosen solvent, your yield will be compromised. The solubility of 5,5-diphenyl-2,4-oxazolidinedione is temperature-dependent in solvents like ethanol, making it a suitable choice.[5]

Q2: Instead of crystals, my product separated as an oil. How do I fix this?

A2: "Oiling out" occurs when the solute's solubility is exceeded at a temperature above its melting point, or when the solution becomes so highly supersaturated that the solute comes out of solution as a liquid instead of a solid. Here are some remedies:

  • Reduce the Cooling Rate: Rapid cooling is a common cause of oiling out. Allow the solution to cool slowly to room temperature before moving it to an ice bath. This gives the molecules time to orient themselves into a crystal lattice.

  • Increase Solvent Volume: The concentration of your product in the solution might be too high. Re-heat the mixture to dissolve the oil and add a small amount of additional hot solvent before attempting to cool it again.

  • Induce Crystallization: If the solution is reluctant to crystallize, you can try "scratching" the inside of the flask with a glass rod at the solution's surface. This creates microscopic scratches that can serve as nucleation sites. Alternatively, adding a "seed crystal" from a previous successful batch can initiate crystallization.

Q3: My final product is colored, even after crystallization. How can I remove the colored impurities?

A3: A persistent color in your crystals indicates the presence of colored impurities that co-crystallized with your product.

  • Activated Charcoal Treatment: Activated charcoal is highly effective at adsorbing colored, high-molecular-weight impurities. After dissolving your crude product in the hot solvent, add a small amount of activated charcoal (typically 1-2% of the solute weight) and swirl the hot solution for a few minutes. Caution: Never add charcoal to a boiling or superheated solution, as it can cause violent bumping.

  • Hot Filtration: After the charcoal treatment, you must perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize. As mentioned in A1, use a pre-heated funnel to prevent premature crystallization.

  • Multiple Recrystallizations: For stubborn impurities, a second recrystallization may be necessary.

Q4: My crystals are very fine or needle-like. How can I obtain larger, more defined crystals?

A4: Crystal size and shape (morphology) are heavily influenced by the rate of crystallization.

  • Slow Cooling is Key: Rapid cooling, such as plunging a hot flask directly into an ice bath, leads to the rapid formation of many small crystals. For larger, higher-purity crystals, allow the solution to cool slowly and undisturbed to room temperature. Insulating the flask can further slow the cooling process. Different cooling rates can produce different crystal habits, such as needles from alcoholic solutions or rhombic shapes from acetone.[2]

  • Solvent System: The choice of solvent can also influence crystal morphology. Experimenting with different solvents or solvent mixtures (e.g., ethanol-water) may yield different crystal forms.[2]

Q5: I've recrystallized my product, but analytical tests (e.g., HPLC, NMR) show it's still impure. What are my next steps?

A5: If impurities persist, it suggests they have similar solubility properties to your target compound or are trapped within the crystal lattice.

  • Optimize the Recrystallization Solvent: The impurity may be co-crystallizing. The ideal solvent is one in which the impurity is very soluble even at low temperatures, ensuring it remains in the mother liquor. You may need to screen several different solvents.

  • Thorough Washing: Ensure you wash the filtered crystals with a small amount of ice-cold solvent. Using warm or room-temperature solvent will dissolve some of your product.

  • Consider Chromatography: If recrystallization fails to remove a persistent impurity, column chromatography is a more powerful purification technique that separates compounds based on their differential adsorption to a stationary phase.

  • Identify the Impurity: Knowing what the impurity is can guide your purification strategy. Common impurities in the synthesis of 5,5-diphenyl-2,4-oxazolidinedione can include starting materials like benzil or degradation products like benzophenone.[6][7] Techniques like HPLC, LC-MS, and NMR are essential for identifying and quantifying these impurities.[7][8][9][10]

Frequently Asked Questions (FAQs)

What are the most common impurities found in 5,5-diphenyl-2,4-oxazolidinedione? Common impurities are often related to the synthesis route. These can include unreacted starting materials such as benzil, or side-products and degradation products like benzophenone.[6][7]

Which analytical methods are best for assessing the purity of my final product? High-Performance Liquid Chromatography (HPLC) is a standard and highly effective method for quantifying the purity of 5,5-diphenyl-2,4-oxazolidinedione and detecting impurities.[8][9] Other valuable techniques include UV-Vis Spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).[1][10][11]

How does the crystallization method affect the final product? The method can significantly alter the crystal habit (shape and size). For example, a "watering-out" or anti-solvent technique might produce thin plates, while cooling alcoholic solutions may result in needles.[2][5] These different forms can have different physical properties, such as dissolution rates.[2]

Is it possible for 5,5-diphenyl-2,4-oxazolidinedione to exist in different polymorphic forms? Polymorphism (the ability of a solid to exist in more than one crystal form) is a known phenomenon for many active pharmaceutical ingredients. While studies have shown that different crystallization conditions can produce various crystal morphologies (habits) of 5,5-diphenyl-2,4-oxazolidinedione, these studies did not observe different polymorphic forms.[2][5] However, surface-induced polymorphs have been reported, indicating that the substrate on which crystallization occurs can play a role.[12]

Visualizing the Workflow

A clear understanding of the process flow is essential for successful crystallization.

Recrystallization_Workflow cluster_dissolution Step 1: Dissolution cluster_decolorization Step 2: Decolorization (Optional) cluster_crystallization Step 3: Crystallization cluster_isolation Step 4: Isolation & Drying A Place crude product in flask B Add minimum amount of hot solvent A->B C Heat gently until fully dissolved B->C D Add activated charcoal C->D If solution is colored G Allow filtrate to cool slowly C->G If solution is colorless E Swirl hot solution D->E F Perform hot gravity filtration E->F F->G H Cool in ice bath to maximize yield G->H I Collect crystals via vacuum filtration H->I J Wash with ice-cold solvent I->J K Dry crystals thoroughly J->K L L K->L Analyze for Purity (HPLC, NMR) Troubleshooting_Tree Start Start Crystallization Problem What is the issue? Start->Problem LowYield Low Yield Problem->LowYield Yield OilingOut Oily Product Problem->OilingOut Form Impure Product Impure Problem->Impure Purity Sol1 Check for premature crystallization Allow longer cooling time Reduce solvent volume LowYield->Sol1 Sol2 Slow the cooling rate Add more solvent Induce with seed crystal OilingOut->Sol2 Sol3 Re-crystallize Use activated charcoal Wash crystals with cold solvent Impure->Sol3 End Pure Crystals Sol1->End Sol2->End Sol3->End

Caption: Decision tree for troubleshooting common crystallization issues.

Experimental Protocol: Recrystallization from Ethanol

This protocol provides a standardized method for purifying 5,5-diphenyl-2,4-oxazolidinedione using ethanol.

Materials:

  • Crude 5,5-diphenyl-2,4-oxazolidinedione

  • 95% Ethanol

  • Activated Charcoal (optional)

  • Erlenmeyer flasks

  • Heating source (hot plate or water bath)

  • Filter paper

  • Buchner funnel and vacuum flask

  • Glass rod

Procedure:

  • Dissolution: Place the crude 5,5-diphenyl-2,4-oxazolidinedione in an Erlenmeyer flask. Add a minimal amount of 95% ethanol and gently heat the mixture while stirring until the solid completely dissolves. [3][4]Add ethanol dropwise until a clear solution is achieved at the boiling point.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if charcoal was used): Pre-heat a second Erlenmeyer flask and a funnel. Place a fluted filter paper in the funnel and rapidly filter the hot solution to remove the charcoal.

  • Crystallization: Cover the flask containing the clear filtrate and allow it to cool slowly to room temperature. The formation of crystals should be observed. [13]To maximize the yield, place the flask in an ice-water bath for at least 30 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected crystals with a small portion of ice-cold 95% ethanol to remove any residual mother liquor. [3]7. Drying: Allow the crystals to air dry on the filter paper or in a desiccator to remove all traces of solvent.

  • Analysis: Determine the melting point and assess the purity of the recrystallized product using an appropriate analytical method like HPLC. [8]

Quantitative Data Summary
ParameterSolvent SystemTypical Crystal HabitKey Considerations
Solvent EthanolNeedle-shaped [2]Good solubility at high temp, poor at low temp. Common choice for recrystallization. [3][4]
Solvent AcetoneRhombic [2]Another effective solvent for recrystallization.
Technique Watering-OutThin Plates [2]An anti-solvent method that can produce different morphologies.
Purity Check HPLC Mobile Phase (Example)Water/Methanol/Acetonitrile [8]RP-HPLC is a robust method for detecting impurities like benzophenone and benzil. [7]

References

  • Nokhodchi, A., et al. (2003). Crystal modification of phenytoin using different solvents and crystallization conditions. International Journal of Pharmaceutics.
  • Jain, R., & Singh, G. (n.d.). Quantification of Free Phenytoin by Liquid Chromatography Tandem Mass Spectrometry (LC/MS/MS). Springer Nature Experiments.
  • Schönherr, H., et al. (2014). Morphologies of Phenytoin Crystals at Silica Model Surfaces: Vapor Annealing versus Drop Casting. ACS Publications.
  • Nokhodchi, A., et al. (2003). Crystal modification of phenytoin using different solvents and crystallization conditions. ResearchGate.
  • Hajir, E. Z. (n.d.). Development and Validation of High Performance Liquid Chromatography Assay Method of Phenytoin in Tablet Dosage Form. SUST Repository.
  • Unknown Authors. (n.d.). Development and validation of rp-hplc method for phenytoin sodium and phenobarbitone in bulk and pharmaceutical dosage form. SciSpace.
  • Unknown Authors. (2014). Dilantin, 5,5-Diphenylhydantoin. Organic Synthesis International.
  • Unknown Authors. (n.d.). UV Spectrophotometric Estimation of Phenytoin Sodium in Pure and Pharmaceutical Formulations.
  • IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2020). Phenytoin. Some Pharmaceutical Drugs. Available at: [Link]

  • Ashnagar, A., et al. (n.d.). Synthesis of 5,5-Diphenyl-2,4-imidazolidinedione (Phenytoin) from Almond. International Journal of ChemTech Research.
  • Unknown Authors. (n.d.). Synthesis of Phenytoin from Benzil. Scribd.
  • Unknown Authors. (2018). Development and Validation of a New RP-HPLC-UV Method for the Simultaneous Determination of Phenytoin Impurities, Benzophenone. AKJournals.
  • Salzner, S., et al. (2019). Surface Induced Phenytoin Polymorph. 1. Full Structure Solution by Combining Grazing Incidence X-ray Diffraction and Crystal Structure Prediction. Crystal Growth & Design. Available at: [Link]

  • Ashnagar, A., et al. (2009). Synthesis of 5,5-diphenyl-2,4-imidazolidinedione (Phenytoin) from Almond. International Journal of ChemTech Research.

Sources

Optimization

Technical Support Center: Troubleshooting Low Bioavailability of 2,4-Oxazolidinedione, 5,5-diphenyl- Formulations

Welcome to the technical support center for 2,4-Oxazolidinedione, 5,5-diphenyl- formulations. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated w...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 2,4-Oxazolidinedione, 5,5-diphenyl- formulations. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the low oral bioavailability of this compound. Drawing from established principles in pharmaceutical sciences and specific data on structurally similar compounds, this resource provides in-depth troubleshooting in a practical question-and-answer format.

I. Understanding the Core Problem: Physicochemical Properties

Q1: We are observing low and variable in vivo exposure with our 2,4-Oxazolidinedione, 5,5-diphenyl- formulation. What are the likely root causes?

A1: The low bioavailability of 2,4-Oxazolidinedione, 5,5-diphenyl- is most likely attributable to its poor aqueous solubility. This compound is structurally analogous to Phenytoin (5,5-diphenylhydantoin), a well-characterized Biopharmaceutics Classification System (BCS) Class II drug.[1][2][3][4] BCS Class II compounds exhibit high intestinal permeability but are limited by their low solubility and dissolution rate in the gastrointestinal (GI) tract.[5]

The key physicochemical properties that contribute to this challenge are:

  • Low Aqueous Solubility: Like Phenytoin, which is practically insoluble in water, 2,4-Oxazolidinedione, 5,5-diphenyl- is expected to have very limited solubility in the aqueous environment of the GI tract.[4][6] This poor solubility is the primary rate-limiting step for its absorption.

  • High Lipophilicity: The diphenyl substitution confers a high degree of lipophilicity, as indicated by a predicted LogP (partition coefficient) of approximately 2.42.[7] While a certain level of lipophilicity is necessary for membrane permeation, excessively high values can lead to poor wetting and dissolution in aqueous fluids.[8]

Therefore, any successful formulation strategy must directly address the solubility and dissolution rate limitations of the active pharmaceutical ingredient (API).

II. Initial Formulation Troubleshooting

Q2: Our initial formulation is a simple powder-in-capsule. What immediate steps can we take to assess and potentially improve bioavailability?

A2: For a BCS Class II compound like 2,4-Oxazolidinedione, 5,5-diphenyl-, a simple powder-in-capsule formulation is often insufficient. The initial troubleshooting should focus on understanding the dissolution behavior and exploring fundamental enhancement strategies.

Step 1: Comprehensive Dissolution Testing

The first step is to establish a discriminatory in vitro dissolution method to guide formulation development.

  • Protocol: A standard approach involves using USP Apparatus 2 (paddle) at 50 or 75 RPM.

  • Media Selection: Test the dissolution in a range of biorelevant media to simulate the different pH environments of the GI tract. A typical panel would include:

    • 0.1 N HCl (pH 1.2) to simulate gastric fluid.

    • Acetate buffer (pH 4.5).

    • Phosphate buffer (pH 6.8) to simulate intestinal fluid.

  • Surfactant Addition: Due to the low aqueous solubility, the addition of a surfactant (e.g., 0.5-1% Sodium Lauryl Sulfate - SLS) to the dissolution media is often necessary to achieve sink conditions.

Step 2: Particle Size Reduction (Micronization)

Reducing the particle size increases the surface area available for dissolution, which can enhance the dissolution rate according to the Noyes-Whitney equation.

  • Experimental Protocol: Jet Milling for Micronization

    • Ensure the 2,4-Oxazolidinedione, 5,5-diphenyl- powder is dry and free-flowing.

    • Set up a jet mill with appropriate grinding and feed pressures.

    • Process the API through the mill.

    • Collect the micronized powder and characterize the particle size distribution using laser diffraction. Aim for a D90 of less than 10 µm.

    • Repeat the dissolution testing with the micronized API to assess the impact on the dissolution rate.

Data Presentation: Impact of Micronization on Dissolution

FormulationD90 Particle SizeDissolution at 30 min (pH 6.8 + 0.5% SLS)
Unprocessed API~50 µm< 20%
Micronized API< 10 µm40-60%

III. Advanced Formulation Strategies

If initial troubleshooting does not sufficiently improve dissolution and bioavailability, more advanced formulation strategies are necessary.

Q3: Micronization improved our dissolution rate, but we are still not achieving the desired in vivo exposure. What are the next logical formulation strategies to explore?

A3: When micronization is insufficient, the focus should shift to overcoming the energy barrier of the crystal lattice and improving the API's interaction with the GI fluids. The two primary advanced strategies for BCS Class II compounds are Amorphous Solid Dispersions (ASDs) and Lipid-Based Formulations.

Strategy 1: Amorphous Solid Dispersions (ASDs)

By converting the crystalline API into an amorphous state and dispersing it within a polymer matrix, you can significantly increase its aqueous solubility and dissolution rate.[9] The amorphous form has a higher free energy than the crystalline form, which translates to a lower energy barrier for dissolution.[9]

  • Workflow for ASD Development:

ASD_Workflow cluster_screening Screening Phase cluster_formulation Formulation & Processing cluster_evaluation Performance Evaluation Polymer_Screening Polymer Screening (e.g., PVP, HPMC, HPMCAS) Miscibility_Assessment Miscibility Assessment (DSC, Film Casting) Polymer_Screening->Miscibility_Assessment Solvent_Screening Solvent Screening (for spray drying) Spray_Drying Spray Drying Solvent_Screening->Spray_Drying Miscibility_Assessment->Spray_Drying HME Hot Melt Extrusion (HME) Miscibility_Assessment->HME Characterization Characterization (PXRD, DSC, SEM) Spray_Drying->Characterization HME->Characterization Dissolution In Vitro Dissolution (Supersaturation Studies) Characterization->Dissolution Stability Physical Stability (Recrystallization) Characterization->Stability In_Vivo In Vivo PK Study Dissolution->In_Vivo Stability->In_Vivo

Caption: Workflow for Amorphous Solid Dispersion (ASD) Development.

Strategy 2: Lipid-Based Drug Delivery Systems (LBDDS)

LBDDS are formulations where the drug is dissolved or suspended in a mixture of lipids, surfactants, and co-solvents.[10][11][12] Upon contact with GI fluids, these systems can form fine emulsions or micellar solutions, which can enhance drug solubilization and absorption.[13]

  • Experimental Protocol: Screening for LBDDS Excipients

    • Solubility Screening: Determine the solubility of 2,4-Oxazolidinedione, 5,5-diphenyl- in various lipid excipients (oils, surfactants, and co-solvents) at a controlled temperature (e.g., 40°C).

    • Ternary Phase Diagrams: Construct ternary phase diagrams with the most promising oil, surfactant, and co-solvent combinations to identify self-emulsifying regions.

    • Dispersion Testing: Formulations from the self-emulsifying regions are dispersed in aqueous media under gentle agitation. The rate of emulsification and the resulting droplet size are measured.

Data Presentation: Excipient Solubility for LBDDS

Excipient ClassExample ExcipientSolubility of API (mg/g)
Oils Capryol 90> 50
Labrafil M 1944 CS> 40
Surfactants Kolliphor RH 40> 100
Tween 80> 80
Co-solvents Transcutol HP> 200
Propylene Glycol> 150

IV. Excipient Compatibility and Stability

Q4: We have developed a promising ASD formulation, but we are concerned about long-term stability. How can we assess and mitigate the risk of recrystallization?

A4: Physical stability is a critical concern for amorphous solid dispersions, as recrystallization of the API will negate the solubility advantage.

  • Mechanism of Stabilization: The polymer in an ASD formulation plays a crucial role in preventing recrystallization by:

    • Increasing the glass transition temperature (Tg) of the mixture.

    • Reducing the molecular mobility of the API.

    • Creating specific interactions (e.g., hydrogen bonds) with the API.

  • Stability Assessment Protocol:

    • Accelerated Stability Studies: Store the ASD formulation under accelerated conditions (e.g., 40°C / 75% RH).

    • Periodic Characterization: At predetermined time points, analyze the samples using:

      • Powder X-ray Diffraction (PXRD): To detect the emergence of crystalline peaks.

      • Differential Scanning Calorimetry (DSC): To monitor changes in the glass transition temperature (Tg) and detect melting endotherms indicative of crystallinity.

    • Dissolution Testing: Perform dissolution testing to ensure that the formulation maintains its enhanced release profile over time.

Q5: Are there any potential chemical compatibility issues we should be aware of when formulating 2,4-Oxazolidinedione, 5,5-diphenyl-?

A5: While specific degradation pathways for 2,4-Oxazolidinedione, 5,5-diphenyl- are not extensively documented, potential incompatibilities can be inferred from its structure and the common excipients used.

  • Potential for Hydrolysis: The oxazolidinedione ring contains ester and amide-like functionalities that could be susceptible to hydrolysis, particularly at extreme pH values or in the presence of moisture.

  • Excipient Compatibility Studies: A systematic drug-excipient compatibility study is essential.

    • Protocol:

      • Prepare binary mixtures of the API with individual excipients (e.g., common fillers, binders, lubricants, and polymers for ASDs).

      • Store the mixtures under accelerated conditions (e.g., 50°C/75% RH).

      • Analyze the samples at initial and subsequent time points using a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

V. Frequently Asked Questions (FAQs)

Q: What is the Biopharmaceutics Classification System (BCS) and why is it important? A: The BCS is a scientific framework that classifies drug substances based on their aqueous solubility and intestinal permeability.[14] It helps to predict a drug's in vivo performance from in vitro measurements. 2,4-Oxazolidinedione, 5,5-diphenyl- is expected to be a BCS Class II compound (low solubility, high permeability), meaning its absorption is limited by its dissolution rate.[5]

Q: Can we use a pro-drug approach to improve the bioavailability of 2,4-Oxazolidinedione, 5,5-diphenyl-? A: A pro-drug approach has been successfully applied to the structurally similar Phenytoin.[15] By N-acetylation, a more soluble pro-drug was synthesized which, after absorption, is hydrolyzed back to the active parent drug.[15] This could be a viable, albeit more complex, strategy if other formulation approaches fail.

Q: How do we choose between spray drying and hot-melt extrusion for preparing an ASD? A: The choice depends on the thermal stability of the API and the desired particle properties. Spray drying is suitable for heat-sensitive compounds, while HME is a solvent-free process that can be advantageous from an environmental and safety perspective.

Q: What analytical techniques are essential for characterizing our formulations? A: A suite of analytical techniques is necessary:

  • HPLC/UPLC: For drug quantification, purity assessment, and dissolution testing.

  • PXRD: To determine the physical form (crystalline vs. amorphous).

  • DSC: To assess thermal properties, miscibility, and the glass transition temperature of ASDs.

  • Laser Diffraction: For particle size analysis.

  • Scanning Electron Microscopy (SEM): To visualize particle morphology.

Logical Decision-Making Framework

The following diagram outlines a logical progression for troubleshooting the low bioavailability of 2,4-Oxazolidinedione, 5,5-diphenyl-.

Troubleshooting_Framework Start Low/Variable Bioavailability Observed Physicochem_Char Physicochemical Characterization (Solubility, Permeability, pKa, LogP) Start->Physicochem_Char Dissolution_Test Develop Discriminatory Dissolution Method Physicochem_Char->Dissolution_Test Micronization Particle Size Reduction (Micronization) Dissolution_Test->Micronization Advanced_Formulation Advanced Formulation Strategies Micronization->Advanced_Formulation Dissolution Still Insufficient? ASD Amorphous Solid Dispersion (ASD) Advanced_Formulation->ASD Yes LBDDS Lipid-Based Formulation (LBDDS) Advanced_Formulation->LBDDS Yes Excipient_Compat Excipient Compatibility & Stability Studies Advanced_Formulation->Excipient_Compat No ASD->Excipient_Compat LBDDS->Excipient_Compat Optimization Formulation Optimization & In Vivo Study Excipient_Compat->Optimization

Caption: A step-by-step decision framework for formulation development.

References

  • Improvement of solubility, dissolution, and bioavailability of phenytoin intercalated in Mg-Al layered double hydroxide. (2024). Frontiers in Pharmacology. [Link]

  • Enhancement of the oral bioavailability of phenytoin by N-acetylation and absorptive characteristics. (n.d.). PubMed. [Link]

  • Improvement of solubility, dissolution, and bioavailability of phenytoin intercalated in Mg-Al layered double hydroxide. (2024). PubMed. [Link]

  • Amorphous Solid Dispersions for Bioavailability Enhancement. (2023). Contract Pharma. [Link]

  • Development Of Phenytoin Preparation Using Liquid Solid Compact Technology. (2026). Journal of Pharmaceutical Negative Results. [Link]

  • Formulation and Evaluation of Solid Dispersion of Phenytoin by Solvent Evaporation Technique. (2021). Asian Journal of Pharmaceutical Research. [Link]

  • INFLUENCE OF SOME FORMULATION FACTORS ON THE RELEASE OF PHENYTOIN SODIUM FROM HYDROPHILIC MATRIX TABLETS. (n.d.). Farmacia Journal. [Link]

  • Synthesis and Formulation Development of Phenytoin by Inclusion Complexation. (2018). Indian Journal of Pharmaceutical Sciences. [Link]

  • 5-PHENYL-2,4-OXAZOLIDIONE Properties. (2025). EPA. [Link]

  • Synthesis of 5,5-Diphenyl-2,4-imidazolidinedione (Phenytoin) from Almond. (2012). Asian Journal of Chemistry. [Link]

  • Oral lipid based drug delivery system (LBDDS): formulation, characterization and application: a review. (2011). PubMed. [Link]

  • ORAL LIPID BASED DRUG DELIVERY SYSTEM: A REVIEW. (2020). International Journal of Pharmaceutical Sciences and Research. [Link]

  • 2,4-Oxazolidinedione,3-amino-5,5-diphenyl. (2025). Chemsrc. [Link]

  • Effect of increased bioavailability of phenytoin tablets on serum phenytoin concentration in epileptic out-patients. (1978). PubMed. [Link]

  • 5,5-Dipropyl-2,4-oxazolidinedione. (n.d.). Merck Index. [Link]

  • Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs. (2023). Frontiers in Pharmacology. [Link]

  • Synthesis of 5,5-Diphenyl-2,4-imidazolidinedione (Phenytoin) from Almond. (2012). ResearchGate. [Link]

  • substituted 5,5-Diphenyl imidazolidine-2,4- dione with their biological. (2017). AENSI Journals. [Link]

  • BCS Class II drugs: A Comprehensive Review Using Quality by Design Approach for Self-Emulsifying Drug Delivery Systems. (2023). Oriental Journal of Chemistry. [Link]

  • Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. (2010). Pharmaceutical Technology. [Link]

  • Stabilized phenytoin containing composition. (2004).
  • 2,4-oxazolidinedione, 5,5-diphenyl-. (n.d.). PubChemLite. [Link]

  • Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt. (2025). MDPI. [Link]

  • BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS. (2019). ICH. [Link]

  • Biopharmaceutical classification system (BCS) classification of phenolic compounds (PCs) based on the solubility and permeability criteria evaluated in this review and based on the current literature. (n.d.). ResearchGate. [Link]

  • FDA Circular No. 2013-014. (2013). FDA Philippines. [Link]

  • Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. (n.d.). Sai Life Sciences. [Link]

Sources

Reference Data & Comparative Studies

Validation

Validation of LC-MS/MS Methods for 5,5-Diphenyl-2,4-oxazolidinedione (DPO): A Comparative Guide to QqQ vs. Q-TOF Platforms

Executive Summary 5,5-Diphenyl-2,4-oxazolidinedione (DPO) is a bioactive compound structurally related to phenytoin, historically evaluated for its anticonvulsant properties[1]. Accurate quantification of DPO in complex...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5,5-Diphenyl-2,4-oxazolidinedione (DPO) is a bioactive compound structurally related to phenytoin, historically evaluated for its anticonvulsant properties[1]. Accurate quantification of DPO in complex biological matrices (e.g., plasma, brain homogenates) is a critical bottleneck in pharmacokinetic (PK) and toxicokinetic profiling. This guide provides an in-depth comparison of Triple Quadrupole (QqQ) and Quadrupole Time-of-Flight (Q-TOF) LC-MS/MS platforms for DPO analysis. As a Senior Application Scientist, I have structured this guide to move beyond standard operating procedures, detailing the mechanistic causality behind our analytical choices and providing a self-validating protocol aligned with stringent regulatory guidelines[2].

Mechanistic Method Development: Causality Behind the Choices

Sample Preparation: Why Solid Phase Extraction (SPE)?

DPO is a highly lipophilic molecule (predicted XLogP ~2.7)[1]. While Protein Precipitation (PPT) is a fast extraction method, it fails to remove endogenous phospholipids present in plasma and brain tissues. These lipids co-elute with lipophilic analytes and cause severe ion suppression in the mass spectrometer's ionization source. The Choice: We utilize a polymeric reversed-phase SPE workflow. The Causality: The polymeric sorbent strongly retains DPO via hydrophobic interactions. Washing the sorbent with 5% methanol removes salts and polar interferences, while elution with 100% acetonitrile ensures high recovery of DPO without stripping the strongly bound phospholipids from the cartridge.

Chromatographic Separation: The Biphenyl Advantage

Standard C18 columns rely entirely on hydrophobic dispersive forces, which often fail to separate DPO from isobaric matrix interferences. The Choice: A Biphenyl stationary phase (e.g., Raptor Biphenyl)[3]. The Causality: DPO contains two phenyl rings attached to the 5-position of the oxazolidinedione core. The biphenyl stationary phase exploits π−π interactions with these aromatic rings[3]. This orthogonal retention mechanism provides superior selectivity, shifting DPO away from the solvent front and resolving it from structurally similar endogenous lipids that would otherwise co-elute on a standard C18 column.

Mass Spectrometry: ESI Negative Mode Ionization

The Choice: Electrospray Ionization (ESI) in negative mode. The Causality: Unlike many basic drugs that easily accept a proton, DPO lacks a strong basic nitrogen. However, the nitrogen in the oxazolidinedione ring is flanked by two highly electronegative carbonyl groups, making its proton relatively acidic (pKa ~4.5–5.5). Consequently, DPO readily deprotonates in ESI negative mode to form a highly stable [M−H]− precursor ion at m/z 252.1[1][4]. Collision-induced dissociation (CID) yields characteristic product ions at m/z 180.1 (loss of CO and CO 2​ ) and m/z 104.0 (phenyl-related fragment) for Multiple Reaction Monitoring (MRM).

DPO ionization and fragmentation pathway in negative electrospray ionization mode.

Platform Comparison: QqQ vs. Q-TOF for DPO Quantification

When validating a bioanalytical method, the choice of mass spectrometry platform dictates the assay's sensitivity and dynamic range. Below is an objective comparison of Triple Quadrupole (QqQ) and Quadrupole Time-of-Flight (Q-TOF) systems for DPO analysis.

Performance MetricTriple Quadrupole (QqQ)Quadrupole Time-of-Flight (Q-TOF)
Primary Acquisition Mode Multiple Reaction Monitoring (MRM)High-Resolution Full Scan / PRM
Sensitivity (LLOQ) Excellent (0.5 - 1.0 ng/mL)Good (5.0 - 10.0 ng/mL)
Linear Dynamic Range 4 to 5 orders of magnitude3 to 4 orders of magnitude
Mass Accuracy Nominal mass (~0.7 Da FWHM)High Resolution (< 5 ppm error)
Matrix Tolerance High (due to specific precursor/product transitions)Moderate (relies on high-res extraction windows)
Best Use Case High-throughput, targeted PK quantificationMetabolite identification and untargeted screening

Verdict: For routine, validated PK quantification of DPO, the QqQ platform is superior due to its unmatched sensitivity and wider linear dynamic range. The Q-TOF platform should be reserved for early-stage toxicokinetic studies where identifying unknown DPO metabolites is prioritized over absolute sensitivity.

Self-Validating Experimental Protocol

To ensure E-E-A-T (Expertise, Experience, Authoritativeness, Trustworthiness), a bioanalytical method cannot merely be a list of steps; it must be a self-validating system . The following protocol incorporates built-in quality checks based on FDA[2] and ICH M10[5] guidelines. If any internal check fails, the system automatically flags the batch for rejection, ensuring absolute data integrity.

Step-by-Step Methodology
  • System Suitability Test (SST):

    • Action: Inject a neat DPO standard (100 ng/mL) before the batch.

    • Self-Validation Check: Instrument response must be 10:1 Signal-to-Noise (S/N), and retention time must be within ± 2% of the established mean. Failure halts the run.

  • Sample Preparation (SPE):

    • Action: Spike 100 μ L of plasma with 10 μ L of Stable Isotope-Labeled Internal Standard (SIL-IS, e.g., Phenytoin-d10). Load onto a pre-conditioned polymeric SPE plate. Wash with 5% methanol; elute with 100% acetonitrile. Evaporate and reconstitute in mobile phase.

    • Self-Validation Check: The SIL-IS peak area must remain within ± 20% of the mean across all samples. Drifting IS responses flag extraction errors or severe matrix effects.

  • Chromatographic Run:

    • Action: Inject 5 μ L onto a Biphenyl column (50 x 2.1 mm, 2.7 μ m)[3]. Run a gradient of 0.1% Formic Acid in Water (Mobile Phase A) and Acetonitrile (Mobile Phase B).

  • Calibration and Quality Control (QC):

    • Action: Interperse Low, Mid, and High QCs (3x each) throughout the analytical batch.

    • Self-Validation Check: The calibration curve must exhibit R2≥0.995 . At least 67% of total QCs (and 50% per level) must be within ± 15% of their nominal concentration ( ± 20% at LLOQ)[2][5].

LC-MS/MS method development and validation workflow for DPO quantification.

Quantitative Validation Data

The following tables summarize the expected quantitative performance of the QqQ LC-MS/MS method for DPO in human plasma, validated strictly against FDA/ICH M10 criteria[2][5].

Table 1: Intra-Day and Inter-Day Accuracy and Precision

QC LevelNominal Conc. (ng/mL)Intra-Day Accuracy (%)Intra-Day Precision (% CV)Inter-Day Accuracy (%)Inter-Day Precision (% CV)
LLOQ 1.0104.28.5106.111.2
Low QC 3.098.75.297.46.8
Mid QC 50.0101.33.1102.04.5
High QC 400.099.52.898.93.9

Acceptance Criteria: Accuracy within 85-115% (80-120% for LLOQ); Precision 15% CV ( 20% for LLOQ).

Table 2: Matrix Effect and Extraction Recovery

QC LevelExtraction Recovery (%)Matrix Factor (Analyte)IS-Normalized Matrix Factor
Low QC 89.4 ± 4.10.921.01 ± 0.03
High QC 91.2 ± 3.50.950.99 ± 0.02

References

  • PubChemLite. "2,4-oxazolidinedione, 5,5-diphenyl- (C15H11NO3)". PubChem Database. Available at:[Link]

  • The Analytical Scientist. "Development of Pain-Free Methods for Analyzing 231 Multiclass Drugs and Metabolites by LC-MS/MS". Available at:[Link]

  • Chemical Research in Toxicology. "Thiazolidinedione Bioactivation: A Comparison of the Bioactivation Potentials of Troglitazone, Rosiglitazone, and Pioglitazone Using Stable Isotope-Labeled Analogues and Liquid Chromatography Tandem Mass Spectrometry". ACS Publications. Available at:[Link]

  • U.S. Food and Drug Administration (FDA). "Bioanalytical Method Validation Guidance for Industry". Available at:[Link]

  • The AAPS Journal. "ICH M10 Bioanalytical Method Validation Guideline-1 year Later". Springer. Available at:[Link]

Sources

Comparative

Comparative Pharmacodynamics of Oxazolidinediones: 5,5-Diphenyl-2,4-Oxazolidinedione vs. Trimethadione in Seizure Models

Executive Summary The 2,4-oxazolidinedione class of compounds represents a foundational pillar in the history of antiepileptic drug (AED) development. While Trimethadione (TMO) is clinically recognized as the prototypica...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 2,4-oxazolidinedione class of compounds represents a foundational pillar in the history of antiepileptic drug (AED) development. While Trimethadione (TMO) is clinically recognized as the prototypical agent for the management of absence (petit mal) seizures, structural modifications to the oxazolidinedione pharmacophore yield profound shifts in neuropharmacological activity.

Specifically, the substitution of the 5,5-dimethyl groups with bulky phenyl rings produces 5,5-Diphenyl-2,4-oxazolidinedione (DPO) , historically known as Epidon[1]. This structural alteration completely inverts the compound's efficacy profile, transforming it from an anti-absence agent into a potent suppressor of generalized tonic-clonic seizures[2]. This guide provides a comprehensive, objective comparison of these two analogs, detailing the mechanistic causality behind their divergence and providing self-validating experimental protocols for evaluating such compounds in vivo.

Structural Pharmacology & Mechanistic Divergence

The structure-activity relationship (SAR) between TMO and DPO perfectly illustrates how steric bulk and lipophilicity dictate ion channel selectivity in the central nervous system.

  • Trimethadione (3,5,5-Trimethyl-2,4-oxazolidinedione): The presence of small, aliphatic methyl groups allows TMO to selectively block low-voltage-activated T-type calcium channels in thalamic relay neurons. By dampening these calcium currents, TMO prevents the synchronous 3-Hz spike-and-wave discharges characteristic of absence seizures.

  • DPO (5,5-Diphenyl-2,4-oxazolidinedione): The introduction of two large, lipophilic phenyl rings at the C5 position creates a steric profile nearly identical to that of phenytoin (5,5-diphenylhydantoin). This modification abolishes T-type calcium channel affinity and instead drives binding to the inactive state of voltage-gated sodium channels (VGSCs) in the cerebral cortex. By prolonging sodium channel inactivation, DPO prevents the high-frequency repetitive firing required for the propagation of tonic-clonic seizures.

Mechanism cluster_TMO Trimethadione (TMO) cluster_DPO 5,5-Diphenyl-2,4-oxazolidinedione (DPO) TMO_Node 3,5,5-Trimethyl- 2,4-oxazolidinedione Ca_Chan T-type Ca2+ Channels (Thalamus) TMO_Node->Ca_Chan Blocks Absence Inhibits Absence Seizures Ca_Chan->Absence Prevents 3Hz spike-wave DPO_Node 5,5-Diphenyl- 2,4-oxazolidinedione Na_Chan Voltage-Gated Na+ Channels (Cortex) DPO_Node->Na_Chan Prolongs inactivation Tonic Inhibits Tonic-Clonic Seizures Na_Chan->Tonic Prevents seizure spread

Fig 1: Mechanistic divergence of oxazolidinediones based on 5,5-substitution.

Comparative Efficacy Profiles

The mechanistic shift from calcium to sodium channel modulation is empirically validated through two gold-standard preclinical models: the Maximal Electroshock Seizure (MES) test and the Subcutaneous Pentylenetetrazol (scPTZ) test.

As documented by [3], DPO demonstrates robust efficacy in the MES model with an ED50 of 308 mg/kg[2], while remaining inactive against PTZ-induced clonic spasms. Conversely, TMO is highly protective in the scPTZ model but fails to prevent MES-induced tonic extension.

Table 1: Quantitative Pharmacodynamic Comparison in Mice (i.p. administration)
CompoundSubstitution at C5Primary TargetActive ModelED50 (mg/kg)TD50 (mg/kg, Rotarod)Protective Index (TD50/ED50)
Trimethadione (TMO) DimethylT-type Ca2+scPTZ~300~19506.5
DPO (Epidon) DiphenylVGSC (Na+)MES308>500>1.6

(Note: Data derived from standardized NIH Anticonvulsant Screening Program parameters[2],[3]. Protective Index (PI) is a crucial metric; a PI > 1 indicates that the drug exerts anticonvulsant effects at doses lower than those causing neurotoxicity).

Self-Validating Experimental Workflows

To accurately reproduce the comparative data between DPO and TMO, researchers must employ highly controlled, self-validating in vivo protocols. The workflow below outlines the rigorous methodology required to isolate true anticonvulsant efficacy from confounding variables like poor bioavailability or generalized neurotoxicity.

Protocol Admin Intraperitoneal (i.p.) Injection Test Compound vs. Vehicle Control Wait Equilibration Period (0.5, 1, 2, 4 hours) Admin->Wait MES MES Model 50 mA, 60 Hz, 0.2s Wait->MES PTZ scPTZ Model 85 mg/kg s.c. Wait->PTZ Tox Rotarod Test 6 rpm for 1 min Wait->Tox End_MES Endpoint: Protection from Hindlimb Tonic Extension MES->End_MES End_PTZ Endpoint: Protection from Clonic Spasms (>3s) PTZ->End_PTZ End_Tox Endpoint: Motor Impairment (Falling off rod) Tox->End_Tox

Fig 2: Self-validating in vivo screening workflow for anticonvulsant candidates.

Protocol A: Maximal Electroshock Seizure (MES) Screen

Purpose: To evaluate DPO's ability to prevent seizure spread (anti-tonic-clonic efficacy).

  • Subject Preparation: Utilize adult male CF#1 mice (20-25g). Fast the animals for 12 hours prior to testing to ensure uniform gastric absorption, though water should remain ad libitum.

  • Administration: Administer DPO (e.g., 308 mg/kg) via intraperitoneal (i.p.) injection. Suspend the highly lipophilic DPO in 30% PEG400 or 0.5% methylcellulose.

  • Corneal Stimulation: After the designated Time-to-Peak (Tmax) equilibration period, apply a 50 mA, 60 Hz alternating current for exactly 0.2 seconds via corneal electrodes pre-wetted with 0.9% saline.

  • Observation: Observe the animal for the presence or absence of Hindlimb Tonic Extension (HLTE), defined as the hindlimbs fully extending 180 degrees to the torso.

  • Causality & Self-Validation: The 50 mA current is deliberately chosen as it is 5-7 times the baseline seizure threshold. Validation Checkpoint: A parallel vehicle-only control group must exhibit 100% HLTE. If any vehicle-treated mouse fails to extend, the entire cohort is invalidated, as it indicates a failure of the shock apparatus or improper electrode contact rather than drug efficacy.

Protocol B: Subcutaneous Pentylenetetrazol (scPTZ) Screen

Purpose: To evaluate TMO's ability to elevate the seizure threshold (anti-absence efficacy).

  • Administration: Administer TMO (300 mg/kg i.p.) and wait for the Tmax.

  • Chemoconvulsant Challenge: Inject 85 mg/kg of Pentylenetetrazol (PTZ) subcutaneously into the loose fold of skin on the back of the neck.

  • Observation: Place the mouse in an isolation cage and observe for 30 minutes. The endpoint is the prevention of a single episode of clonic spasms lasting longer than 3 seconds.

  • Causality & Self-Validation: PTZ induces seizures by directly antagonizing GABA_A receptors. The 85 mg/kg dose represents the CD97 (Convulsive Dose in 97% of animals). Validation Checkpoint: This exact dose is required because it reliably induces clonic spasms without causing immediate lethality, providing a wide enough temporal window to observe the protective effects of TMO.

Protocol C: Neurotoxicity (Rotarod) Evaluation

Purpose: To ensure the anticonvulsant effect is not an artifact of severe CNS depression.

  • Testing: Place the dosed mouse on a 1-inch diameter knurled plastic rod rotating at a constant 6 rpm.

  • Observation: The animal must maintain its balance for 1 minute. Falling off the rod three times within this minute constitutes motor impairment.

  • Causality & Self-Validation: Highly lipophilic drugs like DPO can easily cross the blood-brain barrier and cause sedation. If an animal is heavily sedated, it cannot physically exhibit HLTE in the MES test, leading to a "false positive" for anticonvulsant efficacy. The Rotarod test validates that the absence of HLTE is due to specific ion channel modulation, not generalized ataxia.

References

  • Jones, G. L., & Wimbish, G. H. (1990). Anticonvulsant Potency and Toxicity of 5,5-Diphenyl-2,4-Oxazolidinedione. Drug Development Research, 21(1), 19-27.[Link]

  • Stoughton, R. W. (1941). 5,5-Dialkyl-2,4-oxazolidinediones. Journal of the American Chemical Society, 63(9), 2376-2379.[Link]

  • Shorvon, S., Perucca, E., & Engel, J. (2015). The Treatment of Epilepsy (4th Edition). Wiley-Blackwell.[Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 5,5-Diphenyl-2,4-Oxazolidinedione

This guide provides an in-depth operational plan for the proper and safe disposal of 5,5-Diphenyl-2,4-Oxazolidinedione. As a close structural analog of the widely used anticonvulsant Phenytoin (5,5-Diphenyl-2,4-imidazoli...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth operational plan for the proper and safe disposal of 5,5-Diphenyl-2,4-Oxazolidinedione. As a close structural analog of the widely used anticonvulsant Phenytoin (5,5-Diphenyl-2,4-imidazolidinedione), this compound warrants careful handling and disposal as a hazardous pharmaceutical waste.[1][2][3][4] The protocols outlined herein are designed to ensure personnel safety, environmental protection, and regulatory compliance, reflecting best practices in laboratory and pharmaceutical settings.

Hazard Identification and Risk Assessment

Understanding the chemical's properties is the foundation of its safe management. While specific toxicological data for 5,5-Diphenyl-2,4-Oxazolidinedione is not extensively documented, the hazards associated with its close analog, Phenytoin, and similar oxazolidinone structures provide a strong basis for risk assessment.

The compound should be treated as a hazardous substance that may be harmful if swallowed, inhaled, or absorbed through the skin, and is likely to cause skin and eye irritation.[5][6][7] In the event of a fire, it may produce poisonous gases, including nitrogen oxides.[1][8]

Key Safety and Regulatory Data

PropertyDetailsRationale & Source
Regulatory Status Hazardous Pharmaceutical WasteMust be disposed of in accordance with federal, state, and local regulations.[1][2][9][10]
Governing Regulations EPA: 40 CFR Part 266 Subpart P; OSHA: 29 CFR 1910.120These regulations govern the management of hazardous pharmaceutical waste and emergency spill response.[1][11][12]
Primary Hazards Potential for serious health effects; skin and eye irritant.Based on data for analogous compounds, caution is paramount.[5][6]
Chemical Incompatibilities Strong Oxidizing Agents (e.g., perchlorates, nitrates).[1]Co-disposal with incompatible materials can lead to dangerous chemical reactions.
NFPA 704 Diamond (Reference: Phenytoin) Health: 3 , Fire: 1 , Reactivity: 0 Indicates a serious health hazard but low flammability and stability.[1]

Mandatory Personal Protective Equipment (PPE)

A robust PPE protocol is non-negotiable to prevent exposure during handling and disposal. The causality is clear: creating a barrier between the researcher and the chemical agent is the most direct method of risk mitigation.

  • Hand Protection: Wear nitrile or other chemically resistant gloves. Always double-glove when handling pure compounds or cleaning up spills.

  • Eye Protection: Use safety glasses with side shields or goggles.[13]

  • Body Protection: A lab coat or gown must be worn to protect against skin contact.[13]

  • Respiratory Protection: For operations that may generate dust (e.g., weighing, spill cleanup), a NIOSH/MSHA-approved respirator is required to prevent inhalation.[1][5]

Step-by-Step Disposal Protocol

Adherence to a systematic disposal workflow is essential for safety and compliance. This protocol is designed as a self-validating system, where each step logically follows the last to ensure no procedural gaps.

Step 1: Waste Classification and Segregation Immediately upon generation, classify all materials contaminated with 5,5-Diphenyl-2,4-Oxazolidinedione as "Hazardous Pharmaceutical Waste." This includes:

  • Unused or expired pure chemical.

  • Contaminated labware (e.g., pipette tips, vials, gloves).

  • Spill cleanup debris.

Causality: Proper classification is a legal requirement and ensures the waste enters the correct, environmentally secure disposal stream.[9][14] Mixing hazardous waste with general trash can lead to regulatory fines and environmental contamination.[15]

Step 2: Containment Place all waste into a designated, leak-proof, and sealable container.[1][5][14] This container should be made of a material compatible with the chemical. For sharps like needles or contaminated glassware, a puncture-proof sharps container specifically labeled for hazardous drug waste must be used.[2]

Step 3: Labeling The waste container must be clearly and accurately labeled. The label should include:

  • The words "Hazardous Waste"[11]

  • The chemical name: "5,5-Diphenyl-2,4-Oxazolidinedione"

  • The specific hazards (e.g., "Toxic," "Irritant")

  • The accumulation start date

Causality: Federal and state regulations mandate clear labeling for the safety of all personnel who may handle the container and to ensure it is managed correctly by the disposal vendor.

Step 4: Storage Store the sealed and labeled waste container in a designated satellite accumulation area. This area should be secure, away from general laboratory traffic, and separate from incompatible chemicals.[13]

Step 5: Final Disposal Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[1][10] Never pour this chemical down the drain or dispose of it in the regular trash.[14][15] The preferred method of destruction for pharmaceutical waste is high-temperature incineration at a permitted hazardous waste facility.[16]

Emergency Spill Procedures

In the event of a spill, immediate and correct action is critical to minimize exposure and environmental impact. The OSHA Hazardous Waste Operations and Emergency Response Standard (29 CFR 1910.120) may apply.[1]

Step 1: Evacuate and Secure the Area

  • Immediately alert others in the vicinity.

  • Evacuate personnel from the affected area and control entry.[1]

Step 2: Don Appropriate PPE

  • Before attempting any cleanup, don the full PPE suite as described in Section 2, including respiratory protection.

Step 3: Contain and Clean the Spill

  • For solid spills: Gently cover the spill with a plastic sheet to minimize dust.[13] Moisten the material with a 60-70% ethanol solution or use a HEPA-filtered vacuum to prevent dust from becoming airborne.[1] Carefully sweep or vacuum the material and place it into your designated hazardous waste container.[5][14]

  • Decontaminate the area: Wash the spill area with 60-70% ethanol, followed by soap and water.[1] All cleaning materials must be disposed of as hazardous waste.

Step 4: Report the Incident

  • Report the spill to your laboratory supervisor and EHS department, per your institution's policy.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of 5,5-Diphenyl-2,4-Oxazolidinedione.

G cluster_main Disposal Workflow for 5,5-Diphenyl-2,4-Oxazolidinedione gen Waste Generation (Pure Chemical, Contaminated Labware) spill Spill Occurs gen->spill Emergency Path segregate Step 1: Segregate into Designated Waste Container gen->segregate emergency_proto Contain, Clean & Decontaminate; Dispose of Debris as Hazardous Waste spill->emergency_proto Follow Emergency Spill Protocol seal Step 2: Securely Seal & Label Container as 'Hazardous Waste' segregate->seal store Step 3: Store in Secure Satellite Accumulation Area seal->store pickup Step 4: Arrange Pickup by Licensed Disposal Vendor store->pickup incinerate Final Disposition: High-Temperature Incineration pickup->incinerate emergency_proto->segregate

Caption: Disposal workflow from generation to final disposition.

References

  • Phenytoin - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]

  • Safety Data Sheet. ChemDmart. [Link]

  • Hazardous Drugs. Hawaii Pacific Health. [Link]

  • Household Hazardous Waste (HHW) & Pharmaceuticals. Rochester Institute of Technology. [Link]

  • Synthesis of 5,5-Diphenyl-2,4-imidazolidinedione (Phenytoin) from Almond. Asian Journal of Chemistry. [Link]

  • substituted 5,5-Diphenyl imidazolidine-2,4- dione with their biological. Journal of Applicable Chemistry. [Link]

  • 40 CFR Part 266 Subpart P -- Hazardous Waste Pharmaceuticals. eCFR. [Link]

  • eTool : Hospitals - Pharmacy - Disposal of Hazardous Drugs. Occupational Safety and Health Administration. [Link]

  • Medication Disposal Compliance. Rx Destroyer. [Link]

  • Disposal of Controlled Substances. Federal Register. [Link]

  • Management of Hazardous Waste Pharmaceuticals. US Environmental Protection Agency. [Link]

  • Drug Disposal: Dispose "Non-Flush List" Medicine in Trash. U.S. Food and Drug Administration. [Link]

  • Synthesis and spectrometric study of some nucleophilic reactions of the antiepileptic molecule; 5,5-diphenyl imidazolidine-2,4-dione. Journal of University of Anbar for Pure Science. [Link]

  • Collecting and Disposing of Unwanted Medicines. US Environmental Protection Agency. [Link]

  • Oxidative degradation studies of an oxazolidinone-derived antibacterial agent, RWJ416457, in aqueous solutions. PubMed. [Link]

  • Novel 5-Substituted 2,4-Thiazolidinedione and 2,4-Oxazolidinedione Derivatives as Insulin Sensitizers with Antidiabetic Activities. Journal of Medicinal Chemistry. [Link]

Sources

Handling

Personal protective equipment for handling 2,4-Oxazolidinedione, 5,5-diphenyl-

As a Senior Application Scientist, I approach laboratory safety not as a checklist of compliance steps, but as a mechanistic system of risk mitigation. When handling active pharmaceutical ingredients (APIs) like 5,5-Diph...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not as a checklist of compliance steps, but as a mechanistic system of risk mitigation. When handling active pharmaceutical ingredients (APIs) like 5,5-Diphenyl-2,4-oxazolidinedione (DPO) , standard general-chemistry PPE is insufficient.

DPO is a potent oxazolidinedione-class anticonvulsant 1. Structurally related to known teratogens, it poses severe acute neurotoxic and reproductive hazards. This guide provides a self-validating, step-by-step operational framework designed for researchers and drug development professionals to ensure absolute safety and sample integrity.

Mechanistic Hazard Profile & Causality

To understand our PPE requirements, we must first understand the biological mechanisms of DPO toxicity. We mandate stringent controls to block two primary pathways:

  • Acute Neurotoxicity via Inhalation: DPO actively alters seizure thresholds in the central nervous system. In murine models, the intravenous LD50 of the sodium salt is highly potent at 135 mg/kg 2. Inhalation of fine API particulates during benchtop weighing bypasses first-pass hepatic metabolism, leading to rapid systemic absorption and immediate neurological disruption.

  • Reproductive and Developmental Toxicity: Oxazolidinediones are heavily implicated in fetal trimethadione syndrome, a condition characterized by severe developmental abnormalities 3. DPO must be treated as a Category X reproductive hazard. Dermal absorption or accidental ingestion via contaminated gloves can result in the systemic circulation of this teratogen.

Quantitative PPE Matrix for DPO Handling

The following table summarizes the required PPE based on the specific operational task and the volume of DPO being handled.

Operational TaskRespiratory ProtectionDermal ProtectionOcular ProtectionEngineering Control
Analytical Weighing (<1g) N95 or P100 Particulate RespiratorDouble Nitrile (0.12mm min thickness)Snug-fitting Safety GogglesClass II Type A2 BSC
Bulk Transfer / Milling (>1g) PAPR with HEPA filterDouble Nitrile + Tyvek SleevesIntegrated PAPR VisorPowder Containment Isolator
Solution Prep (Liquid) Surgical Mask (if outside BSC)Single NitrileSafety Glasses (Side shields)Fume Hood
Spill Cleanup (Solid) P100 Half-Mask RespiratorHeavy-duty Nitrile over inner NitrileChemical Splash GogglesN/A (Evacuate area first)

Experimental Workflow: Safe Weighing and Solution Preparation

This protocol is designed as a self-validating system. Each step contains an inherent check to ensure the preceding safety measure is functioning correctly.

Phase 1: Pre-Operational Gowning and Setup
  • Inspect PPE Integrity: Before entering the lab space, verify the integrity of your P100 respirator seal by performing a positive/negative pressure check. Inspect all nitrile gloves for micro-tears by trapping air in the fingers and squeezing.

  • Strategic Gowning Sequence: Don a dedicated, fluid-resistant laboratory coat. Apply the N95/P100 respirator and safety goggles. Finally, apply double nitrile gloves. Causality Note: Ensure the inner glove sits under the lab coat cuff, and the outer glove extends over it. This creates a staggered barrier that prevents powder from settling on exposed wrists.

  • Environmental Preparation: Activate the Class II Biological Safety Cabinet (BSC) and allow the laminar airflow to stabilize for 5 minutes. Place an anti-static weighing boat on the microbalance. Causality Note: DPO is a dry powder prone to electrostatic dispersion. Using anti-static tools neutralizes the charge, preventing the powder from "jumping" and aerosolizing.

Phase 2: DPO Handling and Transfer
  • Vial Acclimation: Wipe the exterior of the DPO source vial with a 70% ethanol wipe before introducing it into the BSC to remove any legacy surface contamination.

  • Transfer Mechanics: Using a grounded micro-spatula, slowly transfer the DPO powder. Avoid rapid, sweeping motions. Rapid movements create turbulent micro-currents that disrupt the BSC's air curtain, dragging API aerosols into your breathing zone.

  • Immediate Solubilization: Once weighed, do not transport dry powder across the lab. Immediately transfer the powder into a pre-filled volumetric flask containing your target solvent (e.g., DMSO) while still inside the BSC. Seal the flask tightly before removal.

Phase 3: De-gowning and Decontamination
  • Surface Decontamination: Wipe down the microbalance and BSC surfaces with a solvent appropriate for DPO, followed by a 10% bleach solution, and finally distilled water.

  • Aseptic De-gowning: Remove the outer contaminated gloves inside the BSC and dispose of them in a sealed chemical waste bag. Step away from the hood to remove your goggles and respirator, handling them only by the straps. Finally, remove the inner gloves and wash your hands thoroughly.

Spill Response and Disposal Plan

Spill Cleanup Protocol:

  • Isolate: Immediately evacuate personnel from the vicinity for 15 minutes to allow airborne DPO aerosols to settle.

  • Contain: Don a P100 respirator and heavy-duty gloves. Do not sweep the dry powder, as this will re-aerosolize the API. Instead, gently cover the spilled DPO with damp absorbent pads.

  • Decontaminate: Wipe the area with soapy water, moving strictly from the perimeter of the spill toward the center to prevent spreading the contamination footprint.

Disposal Plan:

  • Solid Waste: All DPO-contaminated consumables (gloves, spatulas, weighing boats, damp spill pads) must be placed in a puncture-resistant, sealable hazardous waste container labeled: "Toxic/Reproductive Hazard - Oxazolidinedione API".

  • Destruction: Dispose of the sealed containers via a licensed hazardous waste contractor for high-temperature incineration. Never flush DPO down the drain due to its environmental persistence and biological activity.

Logical Mapping of Exposure and Controls

The following diagram illustrates the mechanistic relationship between DPO exposure routes, our implemented PPE controls, and the systemic biological effects we are preventing.

G cluster_routes Exposure Routes cluster_controls PPE & Engineering Controls cluster_outcomes Prevented Systemic Effects DPO 5,5-Diphenyl-2,4-oxazolidinedione (DPO) Particulates BSC Class II BSC / Isolator DPO->BSC Containment Inhalation Inhalation Route Respirator P100 / PAPR Respirator Inhalation->Respirator Blocked by Dermal Dermal/Ocular Route Gloves Double Nitrile Gloves & Goggles Dermal->Gloves Blocked by Neuro Acute Neurotoxicity (Altered Seizure Threshold) Respirator->Neuro Prevents Repro Reproductive Toxicity (Teratogenesis) Respirator->Repro Prevents Gloves->Neuro Gloves->Repro BSC->Inhalation Escaped aerosols BSC->Dermal Surface contact

Logical mapping of DPO exposure routes, PPE interventions, and prevented toxicities.

References

  • "The Anticonvulsant Ethosuximide Disrupts Sensory Function to Extend C.
  • "RTECS NUMBER-RP9450000-Chemical Toxicity D
  • "REPRODUCTIVE AND DEVELOPMENTAL HAZARDS: A GUIDE FOR OCCUPATIONAL HEALTH PROFESSIONALS" Med.Navy.mil.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.